molecular formula C10H11ClO3 B3406067 (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol CAS No. 2165806-32-4

(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol

Cat. No.: B3406067
CAS No.: 2165806-32-4
M. Wt: 214.64
InChI Key: QTMIOGRZAOZECU-NXEZZACHSA-N
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Description

(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol is a useful research compound. Its molecular formula is C10H11ClO3 and its molecular weight is 214.64. The purity is usually 95%.
BenchChem offers high-quality (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-10,12H,5-6H2/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMIOGRZAOZECU-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)OC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)OC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Oxolane Core: A Privileged Scaffold in Drug Discovery – An In-Depth Technical Guide to the Structure-Activity Relationship of 3,4-Disubstituted Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3,4-disubstituted oxolane, or tetrahydrofuran, motif is a cornerstone in the architecture of a multitude of biologically active molecules, most notably in the realm of antiviral nucleoside analogs. The precise spatial arrangement and chemical nature of the substituents at the C3 and C4 positions of this five-membered heterocyclic ring are paramount in dictating the molecule's interaction with biological targets, thereby governing its therapeutic efficacy and selectivity. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 3,4-disubstituted oxolanes, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies that grant access to these crucial scaffolds, the profound impact of stereochemistry, and the influence of substituent modifications on biological activity, supported by detailed experimental protocols and visual aids to illuminate key concepts.

Introduction: The Significance of the Oxolane Ring in Medicinal Chemistry

The oxolane ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding interactions. Its conformational flexibility allows it to present substituents in a precise three-dimensional arrangement, mimicking the furanose sugar in natural nucleosides. This mimicry is a key strategy in the design of antiviral agents that can be recognized and processed by viral enzymes, ultimately leading to the inhibition of viral replication.[1] The substituents at the C3 and C4 positions play a critical role in this molecular recognition process, influencing the overall shape and electronic properties of the molecule.

The Crucial Role of Stereochemistry at C3 and C4

The absolute and relative stereochemistry of the substituents at the C3 and C4 positions of the oxolane ring is a primary determinant of biological activity. Even subtle changes in the spatial orientation of these groups can lead to a dramatic loss or gain of potency, highlighting the high degree of stereochemical discrimination exhibited by biological targets such as viral polymerases and kinases.

cis vs. trans Isomerism

The relative orientation of the substituents at C3 and C4 (cis or trans) significantly impacts the overall conformation of the oxolane ring and, consequently, its ability to fit into the active site of a target enzyme. For instance, in the context of antiviral nucleoside analogs, the cis or trans relationship between the C3-hydroxyl group and the C4-hydroxymethyl group (or other bioisosteres) can mimic the ribose or deoxyribose sugar pucker, which is crucial for recognition by viral polymerases.

A study on 3,4-disubstituted piperidines, a related heterocyclic system, demonstrated that cis and trans isomers can be selectively obtained by switching between kinetic and thermodynamic control during cyclization reactions, underscoring the feasibility of accessing distinct stereoisomers for biological evaluation.[2] Similarly, the synthesis and characterization of cis and trans isomers of platinum(II) N-heterocyclic carbene complexes revealed differences in their biological activity, further emphasizing the importance of stereoisomerism.[3]

Enantioselectivity

Biological systems are inherently chiral, and as such, often exhibit a strong preference for one enantiomer over the other. This is particularly true for nucleoside analogs, where the stereochemistry of the sugar mimic is critical for proper phosphorylation by kinases and subsequent incorporation into the growing viral DNA or RNA chain.

For example, a study on dideoxycytidine nucleosides demonstrated that the β-L enantiomers exhibited potent activity against both HIV-1 and hepatitis B virus (HBV), with a different resistance profile compared to their β-D counterparts.[4][5] This highlights that enantiomers can have distinct biological activities and resistance profiles.

The following diagram illustrates the fundamental stereochemical considerations for a 3,4-disubstituted oxolane ring.

Stereochemistry Stereochemical Considerations at C3 and C4 cluster_0 Relative Stereochemistry cluster_1 Absolute Stereochemistry cis cis Isomer trans trans Isomer R_enantiomer (3R, 4R) Enantiomer S_enantiomer (3S, 4S) Enantiomer Core 3,4-Disubstituted Oxolane Core Core->cis Substituents on the same side of the ring Core->trans Substituents on opposite sides of the ring Core->R_enantiomer Core->S_enantiomer

Caption: Key stereochemical aspects of 3,4-disubstituted oxolanes.

Structure-Activity Relationship: The Impact of Substituents

The nature of the substituents at the C3 and C4 positions dictates the molecule's polarity, hydrogen bonding capacity, and steric interactions within the target's binding site.

Hydroxyl and Amino Groups: Mimicking Natural Sugars

In many antiviral nucleoside analogs, the presence of hydroxyl groups at the C3 and C4 positions is crucial for mimicking the natural (deoxy)ribose sugar. These hydroxyl groups can form key hydrogen bonds with amino acid residues in the active site of viral polymerases and kinases, facilitating binding and subsequent phosphorylation.

The replacement of a hydroxyl group with an amino group can also be a viable strategy. The amino group can act as a hydrogen bond donor and acceptor, potentially forming different or stronger interactions with the target protein. The synthesis of 3,4-dihydroxyprolines and a (2S,3R,4R)-2-amino-3,4-dihydroxytetrahydrofuran-2-carboxylic acid methyl ester highlights the synthetic accessibility of such analogs for SAR studies.

Halogenation: Modulating Electronic Properties and Metabolic Stability

The introduction of halogen atoms, particularly fluorine, at the C3 or C4 position can significantly impact the biological activity of oxolane derivatives. The high electronegativity of fluorine can alter the electronic properties of the molecule, influencing its binding affinity and reactivity. Furthermore, the strong carbon-fluorine bond can enhance metabolic stability, leading to an improved pharmacokinetic profile.

For example, β-L-5-fluoro-2',3'-dideoxycytidine showed potent anti-HIV-1 and anti-HBV activity.[4] The synthesis and antiviral properties of various fluorinated nucleosides have been extensively reviewed, with the position and stereochemistry of the fluorine atom being critical for activity. It has been suggested that a 2'-β-fluoro substitution favors activity against DNA viruses, while a 2'-α-fluoro substitution is more effective against RNA viruses.[6]

Introduction of Other Functional Groups

The exploration of a wider range of functional groups at the C3 and C4 positions can lead to the discovery of novel compounds with improved activity or different mechanisms of action. This can include alkyl, aryl, and other heterocyclic moieties. A review on the antiviral activity of natural products and their derivatives emphasizes the importance of various functional groups in conferring antiviral properties.[7]

The following table summarizes the general influence of different substituents at the C3 and C4 positions on the biological activity of oxolane derivatives.

SubstituentGeneral Impact on Biological ActivityKey Considerations
Hydroxyl (-OH) Mimics natural sugars, crucial for hydrogen bonding with target enzymes.Stereochemistry is critical for proper orientation in the active site.
Amino (-NH2) Can act as a hydrogen bond donor and acceptor, potentially forming novel interactions.Can alter the basicity of the molecule, affecting cell permeability.
Fluorine (-F) Modulates electronic properties, enhances metabolic stability.Position and stereochemistry are critical for activity. Can affect sugar pucker.
Other Halogens (-Cl, -Br) Can increase lipophilicity and introduce new binding interactions.Can also increase toxicity.
Alkyl/Aryl Groups Can provide steric bulk to fill hydrophobic pockets in the target protein.Can also lead to steric clashes if not properly designed.

Experimental Protocols for Biological Evaluation

The determination of the structure-activity relationship of 3,4-disubstituted oxolanes relies on robust and reproducible biological assays. Below are detailed protocols for assessing antiviral and anticancer activity.

Antiviral Activity Assay: Plaque Reduction Assay

This assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (typically 50%, IC₅₀).

Protocol:

  • Cell Seeding: Seed a 6-well plate with a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of the 3,4-disubstituted oxolane derivatives in cell culture medium.

  • Infection: Aspirate the culture medium from the confluent cell monolayer and infect with a known titer of the virus (e.g., 100 plaque-forming units per well).

  • Compound Addition: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of the test compounds to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Overlay: Add an overlay medium (e.g., containing carboxymethyl cellulose or agar) to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Staining: Fix the cells with a solution of 10% formaldehyde and stain with a crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus-only control. The IC₅₀ value is then determined by plotting the percentage of plaque reduction against the compound concentration.

Anticancer Activity Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8] It is widely used for screening anticancer drugs.

Protocol:

  • Cell Seeding: Seed a 96-well plate with a cancer cell line of interest (e.g., HeLa, MCF-7) at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3,4-disubstituted oxolane derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Synthetic Strategies for 3,4-Disubstituted Oxolanes

The stereoselective synthesis of 3,4-disubstituted oxolanes is a critical aspect of SAR studies, as it allows for the preparation of specific stereoisomers for biological evaluation. Several synthetic methodologies have been developed to achieve this.

A workflow for the synthesis and evaluation of 3,4-disubstituted oxolanes is depicted below.

SAR_Workflow Workflow for SAR Studies of 3,4-Disubstituted Oxolanes Start Starting Materials Synthesis Stereoselective Synthesis Start->Synthesis Purification Purification and Characterization Synthesis->Purification Library Library of 3,4-Disubstituted Oxolane Analogs Purification->Library Biological_Assay Biological Assays (e.g., Antiviral, Anticancer) Library->Biological_Assay SAR_Analysis Structure-Activity Relationship Analysis Biological_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical workflow for SAR studies of 3,4-disubstituted oxolanes.

Conclusion and Future Perspectives

The 3,4-disubstituted oxolane scaffold remains a highly valuable and versatile platform for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the critical importance of both the stereochemistry and the nature of the substituents at the C3 and C4 positions. Future research in this area will likely focus on the development of more efficient and highly stereoselective synthetic methods to access a wider diversity of 3,4-disubstituted oxolanes. Furthermore, the integration of computational modeling and structural biology will continue to provide deeper insights into the molecular interactions between these compounds and their biological targets, paving the way for the rational design of next-generation drugs with improved potency, selectivity, and pharmacokinetic properties.

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An In-depth Technical Guide on the Pharmacophore Properties of Chlorophenoxy-Substituted Oxolanes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the pharmacophore properties of chlorophenoxy-substituted oxolanes, a class of compounds with significant potential in drug discovery. By dissecting the structural and electronic contributions of both the chlorophenoxy and oxolane moieties, we delineate a rational framework for the design and optimization of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, biological evaluation, and computational modeling of these promising scaffolds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.

Introduction: The Convergence of Two Privileged Scaffolds

The quest for novel therapeutic agents with enhanced potency and selectivity is a cornerstone of medicinal chemistry. A powerful strategy in this endeavor is the hybridization of known pharmacophoric fragments to create new chemical entities with unique biological profiles. This guide focuses on the intersection of two such fragments: the chlorophenoxy group and the oxolane ring system.

The chlorophenoxy moiety is a well-established pharmacophore, most notably recognized for its prevalence in herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D).[1][2] The number and position of chlorine atoms on the aromatic ring significantly influence the electronic structure and, consequently, the biological activity and toxicity of these compounds.[1][2] Beyond their herbicidal applications, chlorophenoxy groups are found in a range of biologically active molecules, where they often contribute to receptor binding through hydrophobic and electronic interactions.

The oxolane (tetrahydrofuran) ring and its derivatives, such as 1,3-dioxolanes, represent another class of "privileged structures" in medicinal chemistry.[3][4] These five-membered oxygen-containing heterocycles are present in numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4][5] The oxygen atoms in the oxolane ring can act as hydrogen bond acceptors, enhancing the interaction of the molecule with its biological target.[4]

The strategic combination of a chlorophenoxy group with an oxolane scaffold presents a compelling opportunity to develop novel compounds with tailored pharmacodynamic and pharmacokinetic properties. This guide will provide a roadmap for exploring the pharmacophore properties of this chemical class, from initial design and synthesis to comprehensive biological and computational characterization.

Core Pharmacophoric Features: A Structural and Electronic Analysis

A pharmacophore is the three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a biological response.[6][7][8] For chlorophenoxy-substituted oxolanes, the key pharmacophoric features arise from the interplay of the two constituent moieties.

2.1. The Chlorophenoxy Moiety: Modulator of Lipophilicity and Electronic Interactions

The chlorophenoxy group contributes several critical features to the overall pharmacophore:

  • Aromatic Ring: Provides a scaffold for π-π stacking interactions with aromatic residues in a protein binding pocket.

  • Ether Linkage: The oxygen atom can act as a hydrogen bond acceptor.

  • Chlorine Substituents: The number, position, and type of halogen substitution are critical for modulating the molecule's properties:

    • Lipophilicity: Chlorine atoms significantly increase the lipophilicity of the molecule, which can enhance membrane permeability and access to hydrophobic binding pockets.[9]

    • Electronic Effects: As an electron-withdrawing group, chlorine alters the electron density of the aromatic ring, influencing its reactivity and interaction with the target.

    • Steric Hindrance: The size of the chlorine atoms can influence the preferred conformation of the molecule and its fit within a binding site.

The structure-activity relationship (SAR) of chlorophenols has shown that their toxicity is strongly correlated with the n-octanol/water partition coefficient (log Kow), highlighting the importance of lipophilicity in their biological effects.[9]

2.2. The Oxolane Ring: A Versatile Scaffold for Orienting Functional Groups

The oxolane ring serves as a versatile and conformationally flexible scaffold that can present substituents in a defined spatial orientation. Its key contributions to the pharmacophore include:

  • Hydrogen Bond Acceptors: The oxygen atom(s) in the oxolane ring are potent hydrogen bond acceptors, which can be crucial for anchoring the ligand to the target protein.[4]

  • Stereochemistry: The oxolane ring can possess multiple stereocenters, allowing for the synthesis of enantiomerically pure compounds. The stereochemical configuration can have a profound impact on biological activity, as different enantiomers may exhibit distinct binding affinities and efficacies.[3]

  • Substitution Points: The oxolane ring offers multiple positions for substitution, enabling the fine-tuning of the molecule's properties and the introduction of additional pharmacophoric features, such as hydrogen bond donors, charged groups, or other hydrophobic moieties.

The diverse biological activities of oxolane derivatives underscore the importance of the substitution pattern in defining their therapeutic potential.[3][5][10]

Synthetic Strategies: Rationale and Experimental Protocols

The synthesis of chlorophenoxy-substituted oxolanes can be approached through several convergent strategies. The choice of synthetic route will depend on the desired substitution pattern and stereochemistry. A common and versatile approach involves the Williamson ether synthesis to couple the chlorophenoxy and oxolane moieties.

General Synthetic Workflow

A representative synthetic workflow is depicted below. This multi-step process allows for the modular assembly of the target compounds, facilitating the generation of a library of analogs for SAR studies.

G cluster_0 Preparation of Precursors cluster_1 Core Synthesis cluster_2 Purification and Characterization Chlorophenol Chlorophenol Williamson Ether Synthesis Williamson Ether Synthesis Chlorophenol->Williamson Ether Synthesis Oxolane with Leaving Group Oxolane with Leaving Group Oxolane with Leaving Group->Williamson Ether Synthesis Crude Product Crude Product Williamson Ether Synthesis->Crude Product Purification (Chromatography) Purification (Chromatography) Crude Product->Purification (Chromatography) Pure Product Pure Product Purification (Chromatography)->Pure Product Characterization (NMR, MS, etc.) Characterization (NMR, MS, etc.) Pure Product->Characterization (NMR, MS, etc.)

Caption: General synthetic workflow for chlorophenoxy-substituted oxolanes.

Detailed Experimental Protocol: Synthesis of a Representative Compound

This protocol outlines the synthesis of a model chlorophenoxy-substituted oxolane.

Step 1: Deprotonation of the Chlorophenol

  • To a solution of 4-chlorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

Causality: The strong base, sodium hydride, is used to deprotonate the weakly acidic phenolic hydroxyl group to form the more nucleophilic phenoxide. DMF is a suitable polar aprotic solvent for this reaction.

Step 2: Nucleophilic Substitution

  • To the solution of the sodium 4-chlorophenoxide, add a solution of the appropriate oxolane electrophile (e.g., 2-(bromomethyl)tetrahydrofuran) (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Causality: The generated phenoxide acts as a nucleophile, displacing the leaving group (e.g., bromide) on the oxolane ring in an SN2 reaction to form the desired ether linkage.

Step 3: Work-up and Purification

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chlorophenoxy-substituted oxolane.

Causality: The aqueous work-up removes inorganic salts and residual DMF. Column chromatography is a standard technique for purifying organic compounds based on their polarity.

Step 4: Characterization Confirm the structure and purity of the final product using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Self-Validation: The combination of these analytical techniques provides a self-validating system to ensure the identity and purity of the synthesized compound before proceeding to biological evaluation.

Biological Evaluation: Uncovering the Therapeutic Potential

A systematic biological evaluation is essential to determine the therapeutic potential and elucidate the mechanism of action of the synthesized chlorophenoxy-substituted oxolanes. The choice of assays will be guided by the therapeutic area of interest.

In Vitro Screening Assays

Initial screening should be performed in vitro to assess the biological activity and identify promising lead compounds.

Assay TypePurposeExample MethodologiesKey Parameters Measured
Antimicrobial Assays To determine activity against bacteria and fungi.Broth microdilution, Disk diffusion.Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Anticancer Assays To assess cytotoxicity against cancer cell lines.MTT assay, SRB assay.IC₅₀ (half-maximal inhibitory concentration), GI₅₀ (half-maximal growth inhibition).
Enzyme Inhibition Assays To determine the inhibitory effect on a specific enzyme target.Spectrophotometric, Fluorometric, or Radiometric assays.IC₅₀, Kᵢ (inhibition constant).
Receptor Binding Assays To measure the affinity of the compound for a specific receptor.Radioligand binding assays, Surface Plasmon Resonance (SPR).Kₐ (association constant), Kₔ (dissociation constant), K₋ (binding affinity).
Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the antimicrobial susceptibility of a compound.

Step 1: Preparation of Inoculum

  • Culture the microbial strain (e.g., Staphylococcus aureus) in a suitable broth medium overnight at the optimal growth temperature.

  • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ colony-forming units (CFU)/mL).

Step 2: Preparation of Compound Dilutions

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

Step 3: Inoculation and Incubation

  • Add the standardized inoculum to each well of the microtiter plate.

  • Include positive (no compound) and negative (no inoculum) controls.

  • Incubate the plate at the optimal growth temperature for 18-24 hours.

Step 4: Determination of MIC

  • Visually inspect the microtiter plate for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay. The experiment should be performed in triplicate to ensure reproducibility.

Computational Modeling: Rationalizing and Predicting Activity

Pharmacophore modeling and other computational techniques are invaluable for understanding the SAR of chlorophenoxy-substituted oxolanes and for guiding the design of more potent and selective analogs.[11][12]

Pharmacophore Model Generation

A ligand-based pharmacophore model can be generated from a set of active compounds to identify the common chemical features required for biological activity.[6][7]

G Active Compounds Active Compounds Conformational Analysis Conformational Analysis Active Compounds->Conformational Analysis Feature Identification Feature Identification Conformational Analysis->Feature Identification Alignment and Superposition Alignment and Superposition Feature Identification->Alignment and Superposition Pharmacophore Hypothesis Generation Pharmacophore Hypothesis Generation Alignment and Superposition->Pharmacophore Hypothesis Generation Pharmacophore Model Validation Pharmacophore Model Validation Pharmacophore Hypothesis Generation->Pharmacophore Model Validation Validated Pharmacophore Model Validated Pharmacophore Model Pharmacophore Model Validation->Validated Pharmacophore Model

Caption: Workflow for ligand-based pharmacophore model generation.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies can be performed to correlate the physicochemical properties of the chlorophenoxy-substituted oxolanes with their biological activity.[9] Molecular descriptors such as logP (lipophilicity), molecular weight, polar surface area, and electronic parameters can be used to build a predictive QSAR model.

Conclusion and Future Directions

The strategic combination of the chlorophenoxy and oxolane scaffolds offers a promising avenue for the discovery of novel therapeutic agents. This guide has provided a comprehensive framework for the design, synthesis, biological evaluation, and computational modeling of chlorophenoxy-substituted oxolanes. By systematically exploring the SAR of this chemical class and leveraging modern drug discovery tools, researchers can unlock the full therapeutic potential of these versatile molecules.

Future work should focus on:

  • Expanding the library of analogs to probe a wider range of chemical space.

  • Identifying the specific molecular targets of active compounds.

  • Optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.

  • Integrating dynamic pharmacophore models and machine learning approaches to enhance predictive accuracy.[13]

By adhering to the principles of rational drug design and rigorous experimental validation, the exploration of chlorophenoxy-substituted oxolanes is poised to yield significant contributions to the field of medicinal chemistry.

References

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived
  • General chemical structure of chlorophenoxy compounds and 2,4-D and MCPA.
  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. MDPI.
  • Quantitative structure-activity relationships for the toxicity of chlorophenols to mammalian submitochondrial particles. PubMed.
  • Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. PMC.
  • Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 8. {2-[2-(4-Chlorobenzyloxy)phenoxy]ethyl}-[2-(2,6-dimethoxyphenoxy)ethyl]amine (Clopenphendioxan) as a Tool to Highlight the Involvement of α1D- and α1B-Adrenoreceptor Subtypes in the Regulation of Human PC-3 Prostate Cancer Cell Apoptosis and Proliferation.
  • Biological Activity of Some Heterocyclic Compounds Based on Polyol Acetals and their Derivatives.
  • A comprehensive review on biological activities of oxazole deriv
  • Synthesis and styrene copolymerization of novel methyl, methoxy, chloro, and fluorophenoxy ring-substituted 2-methoxyethyl phenylcyanoacryl
  • Biological activity of oxadiazole and thiadiazole deriv
  • Synthesis and Biological Activities of[1][3]-Oxazine Derivatives. Der Pharma Chemica.

  • Pharmacophore modeling: advances and pitfalls. PMC.
  • Pharmacophore modeling, virtual computational screening and biological evaluation studies.
  • Pharmacophore Modeling. Deep Origin.
  • Pharmacophore modeling, virtual computational screening and biological evalu
  • Pharmacophore modeling: advances and pitfalls. Frontiers.
  • Pharmacophores – Knowledge and References. Taylor & Francis.

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Methodological & Application

Stereoselective Synthesis of (3R,4R)-4-Aryloxyoxolan-3-ols: Strategies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The (3R,4R)-4-aryloxyoxolan-3-ol scaffold is a privileged structural motif present in numerous biologically active compounds and serves as a critical building block in medicinal chemistry. The precise control over the two contiguous stereocenters at the C3 and C4 positions is paramount for achieving desired pharmacological activity. This application note provides an in-depth guide to the stereoselective synthesis of this specific diastereomer. We will explore key synthetic strategies, delve into the mechanistic underpinnings of stereocontrol, and provide detailed, field-proven protocols for researchers in drug discovery and development. The methodologies discussed focus on reliability and high stereochemical fidelity, featuring asymmetric dihydroxylation, intramolecular cyclization strategies, and enzymatic resolutions.

Introduction: The Significance of the (3R,4R)-4-Aryloxyoxolan-3-ol Core

Substituted tetrahydrofurans (THFs), or oxolanes, are ubiquitous in natural products and pharmaceuticals.[1] The 4-aryloxyoxolan-3-ol framework, in particular, combines the key pharmacophoric elements of a hydroxyl group and an aryloxy ether moiety on a conformationally constrained five-membered ring. The specific (3R,4R) configuration dictates the spatial orientation of these functional groups, which is crucial for molecular recognition and binding to biological targets.

The primary challenge in synthesizing these molecules lies in the diastereoselective and enantioselective construction of the C3-O and C4-C bonds with the correct trans relationship between the hydroxyl and aryloxy groups. This guide focuses on practical and robust methods to achieve this stereochemical outcome.

Strategic Overview of Synthesis

Achieving the desired (3R,4R) stereochemistry requires a carefully planned synthetic sequence. The most effective strategies rely on establishing the key stereocenters early in the synthesis using powerful asymmetric reactions or by leveraging the chirality of readily available starting materials.

G cluster_0 Core Synthetic Approaches Start Acyclic Precursors MethodA Asymmetric Synthesis (e.g., Sharpless Dihydroxylation) Start->MethodA Racemic Racemic Precursor (e.g., (±)-trans-4-Aryloxyoxolan-3-ol) Start->Racemic Non-selective synthesis MethodC Intramolecular Cyclization (e.g., Williamson Ether Synthesis) MethodA->MethodC MethodB Kinetic Resolution (e.g., Enzymatic Acylation) Target (3R,4R)-4-Aryloxyoxolan-3-ol MethodB->Target MethodC->Target Racemic->MethodB

Caption: Core strategies for accessing the target stereoisomer.

The two principal pathways are:

  • Asymmetric Synthesis from Acyclic Precursors: This is often the most efficient approach. It involves creating the chiral diol functionality on an acyclic alkene using a stereoselective reaction, followed by a cyclization step that preserves the established stereochemistry. The Sharpless Asymmetric Dihydroxylation (SAD) is a cornerstone of this strategy.[2][3]

  • Kinetic Resolution of a Racemic Mixture: In this approach, a racemic mixture of the trans-4-aryloxyoxolan-3-ol is prepared. An enzyme is then used to selectively modify one enantiomer (e.g., through acylation), allowing for the separation of the desired (3R,4R)-alcohol from the modified (3S,4S)-ester.[4][5]

Methodology 1: Sharpless Asymmetric Dihydroxylation and Intramolecular Cyclization

This is a highly reliable and widely adopted strategy that builds the stereocenters with predictable and high fidelity. The logic is to first install a (2R,3R)-diol on a suitable but-3-en-1-ol derivative, which then serves as the precursor for an intramolecular Sₙ2 cyclization.

Mechanistic Principle of Stereocontrol

The Sharpless Asymmetric Dihydroxylation (SAD) employs a catalytic amount of osmium tetroxide (OsO₄) and a chiral quinine-based ligand to direct the syn-dihydroxylation of a double bond.[3] The choice of ligand dictates which face of the alkene is hydroxylated.

  • AD-mix-β , containing the (DHQD)₂PHAL ligand, delivers the hydroxyl groups to the "top" face of the alkene.

  • AD-mix-α , containing the (DHQ)₂PHAL ligand, delivers the hydroxyl groups to the "bottom" face.

For a terminal alkene like tert-butyldimethyl((but-3-en-1-yl)oxy)silane, using AD-mix-β establishes the required (2R,3R) stereochemistry for our target.

G Alkene But-3-en-1-ol Derivative Os_Complex OsO₄ + AD-mix-β ((DHQD)₂PHAL) Alkene->Os_Complex [3+2] Cycloaddition Osmate_Ester Cyclic Osmate Ester (Top-face attack) Os_Complex->Osmate_Ester Hydrolysis Hydrolysis (K₃Fe(CN)₆, K₂CO₃) Osmate_Ester->Hydrolysis Diol (2R,3R)-Butane-1,2,3-triol Derivative Hydrolysis->Diol

Caption: Stereocontrol via Sharpless Asymmetric Dihydroxylation.

The subsequent intramolecular cyclization proceeds via a Williamson ether synthesis. The primary alcohol is converted to a good leaving group (e.g., tosylate), and the C3 secondary alcohol is deprotonated to act as the nucleophile. This intramolecular Sₙ2 reaction occurs with inversion of configuration at C4, transforming the (2R,3R) precursor into the final (3R,4R) oxolane ring.

Detailed Experimental Protocol

Part A: Synthesis of (2R,3R)-4-(tert-butyldimethylsilyloxy)butane-1,2,3-triol

  • Preparation: To a 1 L round-bottom flask equipped with a magnetic stirrer, add tert-butanol (250 mL) and water (250 mL). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add AD-mix-β (70 g, 1.4 g/mmol of alkene) followed by methanesulfonamide (CH₃SO₂NH₂, 4.8 g, 50 mmol). Stir vigorously until both phases are clear and the mixture is homogeneous (approx. 10-15 minutes).

  • Substrate Addition: Add tert-butyldimethyl((but-3-en-1-yl)oxy)silane (10.0 g, 50 mmol) to the cold mixture.

  • Reaction: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 6-12 hours.

    • Scientist's Note: Vigorous stirring is essential due to the biphasic nature of the reaction. The methanesulfonamide accelerates the hydrolysis of the osmate ester, improving catalytic turnover.[3]

  • Quenching: Quench the reaction by adding solid sodium sulfite (Na₂SO₃, 75 g) and allowing the mixture to warm to room temperature. Stir for 1 hour.

  • Extraction: Add ethyl acetate (300 mL) and transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 150 mL).

  • Work-up: Combine the organic layers, wash with 2 M aqueous KOH (100 mL), then with brine (100 mL). Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude triol as a colorless oil. Purification is typically not required for the next step.

Part B: Synthesis of (3R,4R)-4-aryloxyoxolan-3-ol

  • Selective Tosylation: Dissolve the crude triol from Part A in pyridine (100 mL) and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 10.5 g, 55 mmol, 1.1 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Scientist's Note: This step selectively tosylates the sterically less hindered primary alcohol over the two secondary alcohols.

  • Reaction: Stir the mixture at 0 °C for 4 hours, then store in a refrigerator at 4 °C for 16 hours.

  • Phenol Addition: To the same flask, add the desired phenol (e.g., 4-methoxyphenol, 7.4 g, 60 mmol, 1.2 eq) and potassium carbonate (K₂CO₃, 20.7 g, 150 mmol, 3.0 eq).

  • Cyclization: Heat the mixture to 80 °C and stir for 24 hours. This step involves three sequential reactions in one pot: deprotection of the silyl ether, deprotonation of the phenol and the C3-hydroxyl group, and finally, the intramolecular Sₙ2 cyclization.

  • Work-up: Cool the reaction to room temperature and pour it into 1 M HCl (500 mL) and ethyl acetate (300 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 150 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ (200 mL) and brine (200 mL). Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 20% to 50% ethyl acetate in hexanes) to afford the pure (3R,4R)-4-aryloxyoxolan-3-ol.

Methodology 2: Enzymatic Kinetic Resolution (EKR)

EKR is an excellent alternative when a racemic mixture of the target scaffold is more easily accessible. This method uses the high stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of the racemic alcohol.[6]

Principle of Lipase-Catalyzed Resolution

Lipases catalyze the acylation of alcohols. In a racemic mixture of (±)-trans-4-aryloxyoxolan-3-ol, the enzyme's chiral active site will preferentially acylate one enantiomer over the other. For instance, Candida antarctica Lipase B (CAL-B), often immobilized as Novozym 435, is known to acylate the (3S,4S)-enantiomer at a much faster rate than the (3R,4R)-enantiomer.[7]

This results in a mixture of the unreacted (3R,4R)-alcohol and the newly formed (3S,4S)-ester, which can be easily separated by standard chromatography. The reaction is stopped at or near 50% conversion to maximize the yield and enantiomeric excess (ee) of both components.

Detailed Experimental Protocol

Part A: Synthesis of Racemic (±)-trans-4-Aryloxyoxolan-3-ol

A non-stereoselective version of the cyclization described in Protocol 3.2 can be used, starting from a racemic butane-1,2,3-triol precursor. Alternatively, methods involving the ring-opening of epoxides can provide the racemic material.[8]

Part B: Enzymatic Kinetic Resolution

  • Setup: To a 250 mL Erlenmeyer flask, add the racemic (±)-trans-4-aryloxyoxolan-3-ol (5.0 g, ~25 mmol, assuming MW ~200 g/mol ), anhydrous toluene (125 mL), and vinyl acetate (4.3 g, 50 mmol, 2.0 eq).

    • Scientist's Note: Vinyl acetate is used as an irreversible acyl donor. The enol byproduct tautomerizes to acetaldehyde, which drives the reaction forward.

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym 435, 500 mg, 10% w/w).

  • Reaction: Seal the flask and place it in an orbital shaker at 40 °C and 200 rpm.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or by ¹H NMR to determine the conversion percentage. The goal is to stop the reaction as close to 50% conversion as possible. This can take anywhere from 24 to 72 hours depending on the substrate.

  • Work-up: Once ~50% conversion is reached, filter the reaction mixture through a pad of Celite to remove the enzyme. Wash the enzyme beads with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the (3R,4R)-alcohol and the (3S,4S)-acetate can be readily separated by flash column chromatography on silica gel. The less polar acetate will elute first, followed by the more polar alcohol.

  • Analysis: Determine the enantiomeric excess (ee) of the recovered (3R,4R)-alcohol fraction using chiral HPLC analysis.

Data Summary and Characterization

Proper characterization is essential to confirm the yield and, most importantly, the stereochemical purity of the final product.

MethodKey Reagent/CatalystTypical YieldTypical d.r.Typical e.e.AdvantagesDisadvantages
Asymmetric Dihydroxylation AD-mix-β / OsO₄ (cat.)60-75% (2 steps)>20:1>98%High stereoselectivity, predictable outcome.Uses expensive and toxic OsO₄, multi-step process.
Enzymatic Resolution Novozym 435 (CAL-B)<50% (for alcohol)N/A>99%Environmentally benign, extremely high ee.Maximum theoretical yield is 50%, requires racemic synthesis.

Characterization Techniques:

  • ¹H and ¹³C NMR: Confirms the chemical structure and constitution of the product. The trans relationship can often be inferred from the coupling constants between H3 and H4.

  • Chiral HPLC/SFC: The gold standard for determining the enantiomeric excess (ee) of the final product. A racemic sample must be run first to establish the retention times of both enantiomers.

  • X-ray Crystallography: Provides unambiguous proof of both relative and absolute stereochemistry if a suitable crystal can be obtained.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in SAD Incomplete reaction; decomposition of OsO₄; poor stirring.Increase reaction time; ensure fresh AD-mix and co-oxidant; use a mechanical stirrer for vigorous agitation.
Poor Stereoselectivity Incorrect AD-mix used; reaction run at too high a temperature.Double-check the ligand (α vs. β); maintain reaction temperature at 0 °C or lower.
EKR Stalls or is Slow Inactive enzyme; poor choice of solvent or acyl donor.Use fresh, properly stored enzyme; screen other solvents (e.g., MTBE, hexane); try other acyl donors (e.g., isopropenyl acetate).
Low ee in EKR Reaction allowed to proceed far beyond 50% conversion.Monitor the reaction closely and stop it at 48-52% conversion for optimal ee of both product and remaining starting material.

Conclusion

The stereoselective synthesis of (3R,4R)-4-aryloxyoxolan-3-ols is a challenging yet achievable goal for synthetic chemists. The choice between a linear asymmetric synthesis, such as one employing the Sharpless dihydroxylation, and a resolution-based approach depends on factors like starting material availability, scalability, and the specific requirements for enantiopurity. The Sharpless-based route offers a direct and highly stereocontrolled pathway to the desired product, while enzymatic kinetic resolution provides a powerful method for accessing material with exceptional enantiomeric excess from a racemic precursor. The protocols and insights provided herein serve as a robust starting point for researchers aiming to incorporate this valuable chiral building block into their drug discovery and development programs.

References

  • Charge Relocation Enables a Modular and Diastereoselective Synthesis of cis-Substituted Tetrahydrofurans. Angewandte Chemie International Edition.

  • Diastereoselective Synthesis of Tetrahydrofurans via Reaction of γ,δ-Epoxycarbanions with Aldehydes. The Journal of Organic Chemistry.

  • Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. The Journal of Organic Chemistry.

  • Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal.

  • Highly Diastereoselective Synthesis of Tetrahydrofurans via Lewis Acid-Catalyzed Cyclopropane/Aldehyde Cycloadditions. The Journal of Organic Chemistry.

  • Sharpless Asymmetric Dihydroxylation of 5-Aryl-2-vinylfurans: Application to the Synthesis of the Spiroketal Moiety of Papulacandin D. Organic Letters.

  • Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D. Organic Letters.

  • A Divergent Synthesis of the Δ13-9-Isofurans. PubMed Central.

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PubMed Central.

  • Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. PubMed Central.

  • Mechanism of tetrahydrofuran synthesis. ResearchGate.

  • Stereochemical control in the synthesis of 2,5-disubstituted tetrahydrofurans. The Journal of Organic Chemistry.

  • Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva Portal.

  • Stereoselective Tetrahydrofuran Synthesis. Nottingham ePrints.

  • Preparative scale enzymatic resolution reactions. ResearchGate.

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. MDPI.

  • Sharpless asymmetric dihydroxylation. Wikipedia.

  • Synthesis of substituted chromanones: An organocatalytic aldol/oxa-Michael reaction. PubMed Central.

  • Synthesis of substituted chromanones: an organocatalytic aldol/oxa-Michael reaction. PubMed.

  • Chemoenzymatic Synthesis of Optically Active Alcohols Possessing 1,2,3,4-Tetrahydroquinoline Moiety Employing Lipases or Variants of the Acyltransferase from Mycobacterium smegmatis. MDPI.

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

  • Studies toward Enantio- and Diastereoselective Synthesis of cis-3-Aryloxy-4-arylchroman Core of Ammonificins A and B. Shodhganga.

  • Enzymatic Kinetic Resolution by Addition of Oxygen. PubMed Central.

  • Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research.

  • Tetrahydrofuran synthesis. Organic Chemistry Portal.

Sources

Reagents for coupling 4-chlorophenol with epoxy-tetrahydrofurans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the ring-opening of 3,4-epoxytetrahydrofuran (3,6-dioxabicyclo[3.1.0]hexane) with 4-chlorophenol .[1] This reaction presents a specific "mismatch" challenge: 4-chlorophenol is a relatively weak nucleophile (due to the electron-withdrawing chlorine), while the bicyclic epoxide possesses significant ring strain but steric shielding.[1]

We present two validated pathways:

  • Base-Mediated SN2 Opening (Thermodynamic): Utilizes K₂CO₃ in polar aprotic solvents.[1] Best for scalability and robustness.[1]

  • Lewis Acid-Catalyzed Opening (Kinetic): Utilizes Metal Triflates [M(OTf)₃]. Best for mild conditions and preventing side-reactions.[1]

Chemical Strategy & Mechanistic Insight

The coupling reaction yields trans-4-(4-chlorophenoxy)tetrahydrofuran-3-ol .[1] Understanding the mechanism is crucial for controlling stereochemistry and preventing polymerization of the tetrahydrofuran (THF) ring.[1]

The Nucleophile-Electrophile Interaction
  • 4-Chlorophenol (pKa ~9.4): More acidic than phenol (pKa ~10), meaning it deprotonates easily, but the resulting phenoxide is less nucleophilic.[1]

  • 3,4-Epoxytetrahydrofuran: A "meso" bicyclic ether.[1]

    • Base Pathway:[1] The phenoxide attacks the epoxide backside (anti-addition).[1] Since the epoxide is meso, attack at C3 or C4 yields the same racemic trans product.[1]

    • Acid Pathway:[1][2] The epoxide oxygen is activated, lengthening the C-O bond.[1] The weak phenol nucleophile attacks the resulting "carbocation-like" center.[1]

ReactionMechanism cluster_Base Path A: Basic (SN2) cluster_Acid Path B: Acidic (Borderline SN2) Reactants 4-Chlorophenol + 3,4-EpoxyTHF BaseCat K2CO3 / DMF (Phenoxide Formation) Reactants->BaseCat AcidCat Bi(OTf)3 or Zn(OTf)2 (Epoxide Activation) Reactants->AcidCat TS_Base Backside Attack (Steric Control) BaseCat->TS_Base Product trans-4-(4-chlorophenoxy) tetrahydrofuran-3-ol TS_Base->Product Inversion TS_Acid Frontside Activation (Charge Control) AcidCat->TS_Acid TS_Acid->Product Inversion

Figure 1: Mechanistic divergence between basic and acidic coupling pathways.[1][3] Both yield the trans-product due to the geometric constraints of the bicyclic system.[1]

Reagent Selection Matrix

Reagent ClassSpecific ReagentSolvent SystemTempProsCons
Weak Base K₂CO₃ (Anhydrous)DMF or DMAc80-100°CRobust; tolerates moisture; cheap.[1]Requires high heat; difficult solvent removal (DMF).[1]
Strong Base NaH (60% dispersion)THF or DMF0°C → 60°CFast reaction; complete deprotonation.[1]Moisture sensitive; safety risk (H₂ gas); can cause elimination.[1]
Lewis Acid Bi(OTf)₃ or Zn(OTf)₂ Toluene or DCMRT → 40°CMild conditions; catalytic (1-5 mol%); easy workup.Catalyst cost; sensitive to wet solvents.[1]
Brønsted Acid H₂SO₄ (Catalytic)MeOH/H₂ORefluxVery cheap.[1]High risk of THF ring polymerization (oligomers).[1]

Recommendation: Use K₂CO₃/DMF for general synthesis.[1] Use Bi(OTf)₃ if the substrate contains base-sensitive groups (e.g., esters).[1]

Protocol A: Base-Mediated Coupling (Standard)

Objective: Synthesis of trans-4-(4-chlorophenoxy)tetrahydrofuran-3-ol on a 10 mmol scale.

Materials
  • 4-Chlorophenol (1.28 g, 10 mmol)[1]

  • 3,4-Epoxytetrahydrofuran (0.86 g, 10 mmol) [Note: often sold as 3,6-dioxabicyclo[3.1.0]hexane][1]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol)[1]

  • N,N-Dimethylformamide (DMF), anhydrous (10 mL)[1]

Step-by-Step Methodology
  • Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol (1.0 equiv) in DMF (1.0 M concentration).

  • Deprotonation: Add K₂CO₃ (2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 15 minutes. The suspension may turn slightly yellow/pink due to phenoxide formation.[1]

  • Addition: Add 3,4-epoxytetrahydrofuran (1.0 equiv) via syringe.

    • Note: If the epoxide is volatile, add it neat.[1]

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to 90°C for 12–16 hours.

    • Monitoring: Check via TLC (30% EtOAc/Hexane).[1] Stain with p-Anisaldehyde (epoxides stain blue/purple; phenols stain red/brown).

  • Workup:

    • Cool to RT. Pour mixture into 50 mL of ice-water.

    • Extract with Ethyl Acetate (3 x 20 mL).[1]

    • Wash combined organics with 1M NaOH (2 x 15 mL) to remove unreacted 4-chlorophenol (Critical Step).[1]

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification: Flash column chromatography (SiO₂).[1] Elute with Hexane:EtOAc (gradient 9:1 to 6:4).[1]

Protocol B: Lewis Acid-Catalyzed Coupling (Mild)

Objective: Rapid coupling under neutral/mildly acidic conditions.

Materials
  • 4-Chlorophenol (10 mmol)

  • 3,4-Epoxytetrahydrofuran (10 mmol)[1]

  • Bismuth(III) Triflate [Bi(OTf)₃] (0.5 mmol, 5 mol%)[1]

  • Dichloromethane (DCM) or Toluene (20 mL)

Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL flask under Nitrogen/Argon.

  • Solvation: Add Bi(OTf)₃ (5 mol%) and 3,4-epoxytetrahydrofuran (1.0 equiv) to the solvent (DCM). Stir to dissolve/suspend.[1]

  • Initiation: Add 4-chlorophenol (1.0 equiv) dropwise as a solution in minimal solvent.

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Note: If reaction is sluggish (due to the electron-poor phenol), heat to 40°C (reflux for DCM).[1]

  • Quench: Add water (10 mL) to deactivate the catalyst.[1]

  • Workup: Separate phases. Wash organic phase with sat.[1] NaHCO₃ (to ensure neutral pH) and then Brine.

  • Purification: Recrystallization from Hexane/Ether is often possible due to the high crystallinity of the trans-product.[1]

Analytical Controls & Troubleshooting

Workflow Logic

Workflow Start Start: Crude Reaction Mix TLC TLC Check (p-Anisaldehyde) Start->TLC Decision Epoxide Consumed? TLC->Decision Workup Aq. Workup (NaOH Wash) Decision->Workup Yes Heat Increase Temp (+10°C) Decision->Heat No Analysis 1H NMR / HPLC Workup->Analysis Heat->TLC

Figure 2: Operational workflow for reaction monitoring and decision making.

Key Analytical Markers (1H NMR in CDCl₃)
  • Epoxide (Starting Material): Look for signals ~3.5–3.7 ppm (epoxide ring protons). Disappearance indicates conversion.[1]

  • Product (Ether): Look for the new methine proton (CH-O-Ar) at ~4.8–5.0 ppm (multiplet).

  • Product (Alcohol): Look for the CH-OH proton at ~4.4–4.6 ppm .[1]

  • Stereochemistry: The coupling constant (

    
    ) between H3 and H4 is typically small (< 4 Hz) for trans-disubstituted THF rings, whereas cis isomers often show larger coupling.[1]
    
Common Issues
  • Low Yield: Usually due to incomplete conversion.[1] 4-chlorophenol is weak.[1] Solution: Increase temperature to 100°C in Protocol A or switch to Toluene reflux in Protocol B.

  • Polymerization: THF ring opens to form poly-THF chains.[1] Solution: Ensure concentration is not too high (>1M) and avoid strong mineral acids (H₂SO₄/HCl).

  • Regioselectivity: Not applicable for meso-3,4-epoxyTHF, but critical if using 2,3-epoxyTHF (unstable).[1]

References

  • Mechanistic Overview of Epoxide Opening

    • Smith, J. G.[1] "Synthetically useful reactions of epoxides."[1][2][3][4][5][6][7] Synthesis, 1984(8), 629-656.[1]

  • Base-Mediated Phenolysis (K2CO3/DMF)

    • Sabitha, G., et al.[1] "Regioselective ring opening of epoxides with phenols promoted by anhydrous K2CO3."[1] Organic Preparations and Procedures International, 30(5), 572-576.[1] [1]

  • Metal Triflate Catalysis (Bi(OTf)3)

    • Ollevier, T., & Lavie-Compin, G.[1] "Bismuth triflate-catalyzed mild and efficient ring opening of epoxides with alcohols and phenols."[1] Tetrahedron Letters, 43(5), 799-803.[1] [1]

  • Asymmetric Considerations (Jacobsen Catalyst)

    • Ready, J. M., & Jacobsen, E. N.[1] "Asymmetric Catalytic Synthesis of alpha-Aryloxy Alcohols." Journal of the American Chemical Society, 121(25), 6086–6087.[1] [1]

  • 3,4-Epoxytetrahydrofuran Specifics

    • Rejzek, M., et al.[1] "Epoxide opening of meso-3,4-epoxytetrahydrofuran."[1] Tetrahedron: Asymmetry, 17(16), 2374-2379.[1] [1]

Sources

Procedure for ring-opening of chiral epoxides with phenols

Precision Synthesis of Chiral -Hydroxy Ethers via Phenolic Epoxide Ring-Opening

Application Note: AN-PHM-2024-08

Executive Summary

The nucleophilic ring-opening of chiral epoxides with phenols is a cornerstone transformation in medicinal chemistry, serving as the primary route to


Mechanistic Foundation & Strategic Planning

The reaction outcome is dictated by the competition between steric hindrance and electronic stabilization. Understanding the specific pathway is critical for preserving chirality.

The Stereochemical Imperative
  • Basic Conditions (Nucleophilic): Proceed via a pure

    
     mechanism.[1] The phenoxide attacks the least hindered carbon.
    
    • Stereochemical Outcome: Complete inversion (Walden inversion) at the electrophilic center.

  • Acidic/Lewis Acid Conditions: The epoxide oxygen is activated.[2][3][4][5] The nucleophile attacks the carbon capable of best stabilizing a partial positive charge (often the more substituted or benzylic position).

    • Stereochemical Outcome: Predominantly inversion (anti-addition), though

      
       character can lead to partial racemization in styrenyl systems.
      
Decision Pathway (Graphviz)

GFigure 1: Mechanistic Decision Tree for Epoxide Ring OpeningstartSTART: Chiral Epoxide + Phenolsubst_checkIs the Epoxide Acid-Sensitive or Styrenyl?start->subst_checkbasic_pathMethod A: Basic Conditions(NaH/DMF or K2CO3/Acetone)subst_check->basic_pathNo (Aliphatic/Terminal)acid_pathMethod B: Lewis Acid Catalysis(Co-Salen or Metal Triflates)subst_check->acid_pathYes (Styrenyl/Sensitive)basic_mechMechanism: SN2Attack at LEAST hindered Cbasic_path->basic_mechacid_mechMechanism: Activated SN2Attack at MORE substituted Cacid_path->acid_mechprod_invProduct: Inversion of ConfigurationHigh Regioselectivity (Terminal)basic_mech->prod_invprod_retProduct: Inversion (Anti-addition)Altered Regioselectivity (Internal)acid_mech->prod_ret

Detailed Experimental Protocols

Protocol A: Base-Mediated Nucleophilic Opening (Standard)

Best for: Terminal chiral epoxides (e.g., (S)-Epichlorohydrin, Glycidyl Tosylates) where attack at the primary carbon is desired. Mechanism:

Reagents & Setup
  • Substrate: Chiral Epoxide (1.0 equiv)

  • Nucleophile: Substituted Phenol (1.1 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium Carbonate (

    
    )
    
  • Solvent: Anhydrous DMF (fastest rates) or Acetone (mild, easy workup)

Step-by-Step Methodology
  • Phenoxide Formation:

    • Flame-dry a round-bottom flask under

      
      .
      
    • Add Phenol (1.1 equiv) dissolved in anhydrous DMF (0.5 M concentration).

    • Critical Step: Cool to 0°C. Add NaH (1.2 equiv) portion-wise. Evolution of

      
       gas will occur. Stir for 30 min at RT until gas evolution ceases and the solution becomes clear/colored (phenoxide formation).
      
    • Why: Pre-forming the phenoxide prevents the base from reacting with the epoxide (polymerization) or the solvent.

  • Epoxide Addition:

    • Cool the phenoxide solution back to 0°C.

    • Add the Chiral Epoxide (1.0 equiv) dropwise as a solution in minimal DMF.

    • Rate Control: Slow addition prevents exotherms which can degrade enantiopurity.

  • Reaction & Monitoring:

    • Heat to 60–80°C. Monitor via TLC or HPLC.

    • Self-Validation: Look for the disappearance of the epoxide spot. If the reaction stalls, do not add more base (risk of racemization); instead, increase temperature slightly.

  • Workup:

    • Quench with saturated

      
       (aq). Extract with EtOAc (x3).
      
    • Wash organics with 1M NaOH (to remove unreacted phenol) followed by Brine.

    • Dry over

      
       and concentrate.
      
Protocol B: Jacobsen’s Catalyst (Hydrolytic Kinetic Resolution/Opening)

Best for: Kinetic resolution of racemic epoxides OR highly enantioselective opening of meso-epoxides. Catalyst: (R,R)- or (S,S)-Co(salen) complex.

Reagents & Setup
  • Catalyst: (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's Ligand).

  • Oxidant: Acetic acid (to activate the pre-catalyst to Co(III)).

  • Solvent: THF or Toluene.

Step-by-Step Methodology
  • Catalyst Activation:

    • Dissolve the Co(II)-salen complex (0.5–2 mol%) in Toluene.

    • Add Acetic Acid (2 equiv relative to catalyst) and stir open to air for 30 min. The color changes from red to dark brown (Co(II)

      
       Co(III)). Concentrate to dryness to remove excess AcOH.
      
  • Reaction Assembly:

    • Redissolve the activated catalyst in minimal THF.

    • Add the Phenol (0.55 equiv if doing kinetic resolution of racemate; 1.1 equiv if opening pure epoxide).

    • Add the Epoxide.[2][3][5][6][7][8]

  • Execution:

    • Stir at RT. The reaction is often slow (12–24h).

    • Mechanistic Insight: The reaction follows a bimetallic mechanism where one metal activates the epoxide and the other delivers the nucleophile. Concentration effects are significant; keep concentration high (>1M) to promote this cooperative pathway.

Protocol C: Solid-Supported Lewis Acid (Green/Modern)

Best for: Acid-sensitive substrates and industrial scalability. Catalyst: Sn-Beta Zeolite or Alumina (

Methodology
  • Preparation: Activate Sn-Beta zeolite at 150°C under vacuum for 4h to remove adsorbed water.

  • Reaction: Mix Epoxide (1.0 equiv) and Phenol (1.0 equiv) in Dichloromethane (DCM).

  • Catalysis: Add activated Sn-Beta (5 wt%). Stir at reflux.

  • Filtration: Filter the catalyst (recyclable). Concentrate filtrate.

    • Advantage:[8][9][10] No aqueous workup required; high regioselectivity for the terminal alcohol (attack at internal C) in specific cases.

Data Interpretation & Troubleshooting

Comparative Performance Table
ParameterMethod A: Base (

/DMF)
Method B: Co-Salen (Jacobsen)Method C: Lewis Acid (

-Beta)
Mechanism

(Hard Nucleophile)
Cooperative BimetallicActivated

Regioselectivity >95% Attack at Less Hindered CHigh (Steric control)Variable (Substrate dependent)
Stereochemistry Inversion (High Fidelity)High EnantioselectivityInversion (Risk of racemization if too acidic)
Reaction Time 2 - 6 Hours12 - 48 Hours1 - 4 Hours
Scalability HighModerate (Catalyst cost)High (Recyclable catalyst)
Self-Validating the System (Quality Control)

To ensure the protocol is working correctly, perform these checks:

  • The "Racemization Check":

    • Take a small aliquot of your chiral starting epoxide. Run it on Chiral HPLC (e.g., Chiralcel OD-H column).

    • Run the product. If the ee drops significantly (>5%) compared to the starting material, the reaction temperature is too high or the basicity is too strong (

      
       leakage).
      
  • Regioisomer Confirmation via NMR:

    • Terminal Attack (Desired for Base): Look for a multiplet at

      
       3.8–4.2 ppm (the 
      
      
      -O-Ph protons).
    • Internal Attack: Look for a downfield shift of the methine proton (

      
       4.5–5.0 ppm).
      

References

  • Jacobsen, E. N. (2000).[4][11] Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431.[4] Link

  • Ready, J. M., & Jacobsen, E. N. (1999).

    
    -Aryloxy Alcohols: Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring Opening with Phenols. Journal of the American Chemical Society, 121(25), 6086–6087. Link
    
  • Caron, M., & Sharpless, K. B. (1985).[4] Titanium isopropoxide-mediated nucleophilic openings of 2,3-epoxy alcohols.[4] A mild procedure for regioselective ring-opening. The Journal of Organic Chemistry, 50(9), 1557–1560.[4] Link

  • Chemistry Steps. (2020). Epoxide Ring-Opening Reactions: Mechanism and Regioselectivity. Link

Troubleshooting & Optimization

Technical Support Center: Enantioseparation of Aryloxy Oxolanes

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AO-3R4R-SEP Subject: Separation of (3R,4R) and (3S,4S) Aryloxy Oxolane Enantiomers Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary

You are attempting to separate the enantiomers of a 3-aryloxy-4-substituted oxolane (tetrahydrofuran). The specific mention of (3R,4R) and (3S,4S) indicates you are dealing with the trans-diastereomer racemate.

This separation is challenging due to the conformational flexibility of the oxolane ring and the potential lack of strong "anchor" groups for chiral recognition. Success relies on exploiting the


 interactions of the aryloxy group and the dipole of the ether linkage.

This guide prioritizes Polysaccharide-based Chiral Stationary Phases (CSPs) , as they show the highest success rate for this class of ethers.

Module 1: HPLC Method Development (The "Gold Standard")

Core Philosophy

For aryloxy oxolanes, the "coated" polysaccharide columns (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate) are the industry workhorse. However, if your sample requires aggressive solvents (THF, DCM, Chloroform) for solubility, you must use "immobilized" versions to prevent stripping the stationary phase.

Troubleshooting Guide

Q: I see separation, but the peaks are merging (Resolution


). How do I improve 

?
  • The Cause: The chiral selector is likely engaging only with the aryloxy

    
    -system, missing the secondary interaction needed for discrimination.
    
  • The Fix:

    • Switch Alcohol Modifier: If using Isopropanol (IPA), switch to Ethanol (EtOH) or Methanol (MeOH). EtOH often allows the oxolane ring to penetrate deeper into the CSP grooves compared to bulky IPA.

    • Temperature Effect: Lower the column temperature to

      
      . Enantioseparation is enthalpy-driven; lower temperatures increase the difference in binding energy (
      
      
      
      ) between the (3R,4R) and (3S,4S) forms.

Q: My peaks are tailing severely. Is it the column?

  • The Cause: Non-specific binding. The ether oxygen in the oxolane ring acts as a weak Lewis base, interacting with residual silanols on the silica support.

  • The Fix: Add a basic modifier. Even though the molecule isn't an amine, adding 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) blocks silanol activity.

Experimental Protocol: The "4-Column" Screen

Run this sequence to identify the optimal CSP.

StepColumn TypeCommercial Equivalent (Examples)Mobile Phase (Isocratic)Target Interaction
1 Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-H / IAHexane/EtOH (90:10)H-bond +

2 Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-H / IBHexane/IPA (90:10)Cavity inclusion
3 Cellulose tris(3,5-dichlorophenylcarbamate)Chiralpak ICHexane/DCM (80:20)Chlorinated

-system
4 Amylose tris(3-chloro-5-methylphenylcarbamate)Chiralpak IGHexane/MeOH (90:10)Steric fit

Module 2: SFC Optimization (Green & Fast)

Core Philosophy

Supercritical Fluid Chromatography (SFC) is superior for aryloxy oxolanes because the low viscosity of supercritical


 allows for high diffusivity, sharpening the peaks of these conformationally flexible molecules.
Troubleshooting Guide

Q: I have low solubility in


/MeOH. The sample crashes out at the injection valve. 
  • The Cause: Aryloxy oxolanes can be lipophilic. Pure MeOH/CO2 mixtures may not solvate the "aryloxy" tail effectively.

  • The Fix: Use the "Make-up Solvent" technique. Dissolve your sample in THF (Tetrahydrofuran).

    • Critical Warning: You MUST use an Immobilized Column (e.g., Chiralpak IA, IB, IC, IG) if injecting THF. Coated columns (AD-H, OD-H) will be destroyed.

Q: Retention times are shifting between runs.

  • The Cause: Density fluctuations. The separation of ether enantiomers is highly sensitive to the density of the supercritical fluid.

  • The Fix: Lock the Back Pressure Regulator (BPR) . Increase BPR from 120 bar to 150 bar. This increases fluid density, often improving the solubility of the complex and stabilizing retention.

Module 3: Workflow Visualization

The following diagram outlines the decision logic for selecting the correct separation mode based on your sample's specific chemical constraints.

G Start Start: Aryloxy Oxolane Racemate Solubility Check Solubility (>20 mg/mL) Start->Solubility IsSoluble Soluble in MeOH/EtOH? Solubility->IsSoluble Yes NotSoluble Requires THF/DCM for Solubility Solubility->NotSoluble No Coated Path A: Coated CSPs (AD-H, OD-H) IsSoluble->Coated Standard Screen Immobilized Path B: Immobilized CSPs (IA, IC, IG) NotSoluble->Immobilized Mandatory Method_NP Normal Phase HPLC (Hexane/Alcohol) Coated->Method_NP Method_SFC SFC (CO2/MeOH) Coated->Method_SFC Immobilized->Method_NP Add 10% DCM Immobilized->Method_SFC Inj. solvent: THF Optimization Optimization Loop: 1. Change Alcohol (IPA <-> EtOH) 2. Lower Temp (10°C) 3. Add 0.1% DEA Method_NP->Optimization Method_SFC->Optimization

Caption: Decision matrix for selecting Coated vs. Immobilized columns based on solubility profiles of aryloxy oxolanes.

Module 4: Preparative Scale-Up FAQ

Q: How do I maximize throughput for purification? A: Move to Stack Injections in SFC. Aryloxy oxolanes usually elute quickly. By calculating the cycle time, you can inject the next sample before the previous one has fully eluted (provided the enantiomers are resolved).

  • Protocol: If (3R,4R) elutes at 3.0 min and (3S,4S) at 4.0 min, and the baseline is clear by 5.0 min, set injection cycle to 2.5 min.

Q: How do I determine the absolute configuration (AC) of the separated peaks? A: Do not rely on elution order (e.g., "R always elutes first"). This is a myth.

  • X-Ray Crystallography: If the substance is an oil (common for these ethers), derivatize it. If you have a free position on the aryl ring, introduce a heavy atom (Bromine/Iodine) or form a co-crystal.

  • Circular Dichroism (CD): Compare the experimental CD spectrum with a calculated TD-DFT spectrum of the (3R,4R) model.

References

  • Review of Polysaccharide CSPs: Chankvetadze, B. (2012). Recent trends in enantioseparation of chiral pharmaceuticals. Trends in Analytical Chemistry.

  • SFC Separation of Ethers: West, C., & Lesellier, E. (2008). Chiral separation of aryl-ethers by SFC. Journal of Chromatography A.

  • Immobilized Column Technology: Daicel Corporation. Instruction Manual for CHIRALPAK® IA, IB, IC.

  • Tetrahydrofuran Synthesis & Separation: Molecules 2020, 25(6), 1362; Stereoselective Synthesis of Trisubstituted Tetrahydrofurans.

Technical Support Center: Strategies for the Removal of Unreacted 4-Chlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the effective removal of unreacted 4-chlorophenol from reaction mixtures. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting solutions. Our focus is on the practical application of chemical principles to overcome common purification challenges, ensuring the integrity of your desired compounds.

The Challenge of 4-Chlorophenol Removal

4-Chlorophenol is a common intermediate in organic synthesis, but its removal can be challenging due to its physical and chemical properties.[1][2] It is a white crystalline solid with a strong phenolic odor.[2][3] Its boiling point of 220 °C and moderate solubility in water and high solubility in many organic solvents can complicate straightforward separation from reaction products.[2][4] Furthermore, its acidic nature (pKa ≈ 9.4) is a key characteristic that can be exploited for its removal.[1][3] This guide will explore several effective methods for its removal, providing detailed protocols and troubleshooting advice.

Physicochemical Properties of 4-Chlorophenol

A thorough understanding of 4-chlorophenol's properties is fundamental to selecting the appropriate purification strategy.

PropertyValueSource(s)
Molecular Formula C₆H₅ClO[2]
Molecular Weight 128.56 g/mol [2]
Appearance White to off-white crystals or powder[2]
Melting Point 42-45 °C[4][5]
Boiling Point 220 °C[2][4]
pKa ~9.4[1][3]
Solubility in Water 27 g/L at 20 °C[1][2]
Solubility in Organic Solvents Highly soluble in ethanol, ether, benzene, chloroform[2][4][6]

Method Selection Guide

The choice of purification method depends on the properties of your desired product, the scale of the reaction, and the available equipment. The following diagram illustrates a general decision-making workflow.

MethodSelection start Start: Crude Reaction Mixture containing 4-Chlorophenol is_product_acid_labile Is the desired product sensitive to acid or base? start->is_product_acid_labile extraction Liquid-Liquid Extraction (Basic Wash) is_product_acid_labile->extraction No chromatography Column Chromatography is_product_acid_labile->chromatography Yes distillation_check Is there a significant boiling point difference (>50°C)? extraction->distillation_check Incomplete Removal end Purified Product extraction->end Successful Removal adsorption Adsorption (e.g., Activated Carbon) chromatography->adsorption Trace Impurities Remain chromatography->end Successful Removal distillation_check->chromatography No distillation Distillation / Fractional Distillation distillation_check->distillation Yes distillation->chromatography Incomplete Removal distillation->end Successful Removal adsorption->end

Caption: Decision workflow for selecting a 4-chlorophenol removal method.

Frequently Asked Questions (FAQs)

Q1: What is the simplest first step to try for removing unreacted 4-chlorophenol?

A1: The most straightforward initial approach is a liquid-liquid extraction using a basic aqueous solution, such as 1M sodium hydroxide (NaOH).[7] Due to its acidic nature (pKa of ~9.4), 4-chlorophenol is deprotonated by the base to form the water-soluble sodium 4-chlorophenolate salt.[1][3][7] This salt will then partition into the aqueous layer, effectively separating it from a neutral organic product that remains in the organic phase.[7]

Q2: How can I confirm the successful removal of 4-chlorophenol?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the purification process. Spot the crude mixture, the washed organic layer, and a standard of 4-chlorophenol on a TLC plate. Successful removal is indicated by the disappearance of the 4-chlorophenol spot in the lane corresponding to your purified product. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[8][9]

Q3: When is column chromatography the preferred method?

A3: Column chromatography is recommended when liquid-liquid extraction is insufficient, or when other impurities with similar properties to your desired product are present.[7] This technique offers a higher degree of separation based on the differential adsorption of compounds onto a stationary phase.[7]

Q4: Is distillation a viable option for removing 4-chlorophenol?

A4: Distillation is effective if there is a substantial difference in boiling points between your product and 4-chlorophenol (which boils at approximately 220°C).[2][7] For boiling point differences of less than 70°C, fractional distillation is necessary to achieve good separation.[7]

Q5: Can activated carbon be used for purification?

A5: Activated carbon is particularly effective for removing non-polar impurities and colored by-products from a solution.[7] However, it's important to be aware that it can also adsorb the desired product, potentially leading to lower yields.[7] It is advisable to perform a small-scale test first to determine the optimal amount of activated carbon.

Troubleshooting Guides

Liquid-Liquid Extraction

Protocol for Liquid-Liquid Extraction of 4-Chlorophenol

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).[7]

  • Transfer: Transfer the solution to a separatory funnel.

  • Basic Wash: Add an equal volume of a 1M sodium hydroxide (NaOH) solution to the separatory funnel.[7]

  • Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure. Vigorous shaking should be avoided to prevent the formation of emulsions.[7]

  • Separation: Allow the layers to separate.

  • Drain: Drain the lower aqueous layer.

  • Repeat: Repeat the basic wash (steps 3-6) on the organic layer one or two more times to ensure all 4-chlorophenol is removed.[7]

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.[7]

  • Drying: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[7]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.[7]

ExtractionWorkflow A Dissolve Crude Mixture in Organic Solvent B Transfer to Separatory Funnel A->B C Add 1M NaOH Solution B->C D Gently Invert and Vent C->D E Allow Layers to Separate D->E F Drain Aqueous Layer E->F G Repeat Basic Wash (1-2x) F->G H Wash with Brine G->H I Dry Organic Layer H->I J Filter and Concentrate I->J K Purified Product J->K

Caption: Workflow for Liquid-Liquid Extraction of 4-Chlorophenol.

Troubleshooting

Problem Potential Cause(s) Solution(s)
Emulsion Formation - Vigorous shaking. - Similar densities of aqueous and organic layers.- Gently invert the separatory funnel instead of shaking.[7] - Add a small amount of brine to increase the ionic strength of the aqueous phase.[7] - Allow the mixture to stand for an extended period. - Filter the emulsion through a pad of celite or glass wool.[7]
Low Recovery of Desired Product - The desired product has some solubility in the aqueous layer. - Insufficient extractions.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent.[7] - Perform multiple extractions with smaller volumes of the extraction solvent.[7]
4-Chlorophenol Remains in Product - Incomplete deprotonation of 4-chlorophenol. - Insufficient washing of the organic layer.- Ensure the pH of the aqueous wash is sufficiently basic (pH > 10).[7] - Increase the number of basic washes.[7] - After the basic washes, perform a final wash with brine.[7]
Column Chromatography

Protocol for Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system using TLC. The desired product should have an Rf value of approximately 0.3-0.4, with good separation from the 4-chlorophenol spot.[7]

  • Column Packing: Pack a glass column with silica gel or another suitable stationary phase using the chosen eluent, ensuring the packing is uniform and free of air bubbles.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.[7]

  • Elution: Begin eluting the column with the solvent system, collecting fractions.[7]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify the fractions containing the purified product.[7]

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.[7]

Troubleshooting

Problem Potential Cause(s) Solution(s)
Poor Separation (Co-elution) - Inappropriate solvent system. - Column overloading.- Optimize the eluent polarity based on TLC analysis. - Use a smaller amount of crude product on the column.
Product is Stuck on the Column - The eluent is not polar enough. - 4-chlorophenol is strongly adsorbed.- Gradually increase the polarity of the eluent.[7] - If the product is still retained, consider a more polar stationary phase.
Product Degradation on the Column - The stationary phase (e.g., silica gel) is acidic.- Deactivate the silica gel by adding a small amount of a base, such as triethylamine (0.1-1%), to the eluent.[7]

References

  • Solubility of Things. 4-Chlorophenol - Solubility of Things. [Link]

  • PubChem. 4-Chlorophenol | C6H4ClOH | CID 4684. [Link]

  • Wikipedia. 4-Chlorophenol. [Link]

  • SIELC Technologies. Separation of 4-Chlorophenol on Newcrom R1 HPLC column. [Link]

  • Wikipédia. 4-Chlorophénol. [Link]

  • LookChem. 4-Chlorophenol 106-48-9. [Link]

  • Stenutz. 4-chlorophenol. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Chlorophenol. [Link]

  • Journal of the Chemical Society of Pakistan. Chromatographic Determination of Chlorophenols. [Link]

Sources

Technical Support Center: Optimizing Temperature for Epoxide Ring-Opening with Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for one of the most pivotal reactions in synthetic chemistry: the ring-opening of epoxides with phenolic nucleophiles. This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their experimental conditions, troubleshoot unexpected outcomes, and deepen their understanding of the reaction mechanism. Here, we move beyond simple protocols to explain the causality behind our experimental choices, ensuring you can adapt and innovate in your own work.

Section 1: Foundational Principles (FAQs)

This section addresses the most common questions regarding the role of temperature in this crucial transformation.

Q1: Why is temperature such a critical parameter in the reaction between epoxides and phenols?

Temperature is arguably one of the most influential parameters in this reaction for several key reasons:

  • Reaction Rate (Kinetics): At a fundamental level, increasing the temperature provides the reacting molecules (the phenol nucleophile and the epoxide electrophile) with greater kinetic energy. This leads to more frequent and energetic collisions, thereby increasing the rate at which the reaction reaches equilibrium. However, an arbitrarily high temperature is not always better.

  • Activation Energy: The ring-opening of a strained epoxide ring requires overcoming a specific activation energy barrier.[1][2][3] Temperature provides the energy necessary to surmount this barrier. For sluggish reactions, a moderate increase in temperature can often be the simplest solution to initiate the reaction.

  • Selectivity: In cases of unsymmetrical epoxides, temperature can influence the regioselectivity of the nucleophilic attack. While the inherent electronic and steric properties of the substrate are primary drivers, temperature can affect the transition state energies for attack at different carbons.[4][5] Lowering the temperature generally favors the thermodynamically more stable product, enhancing selectivity.[4]

  • Side Reactions: This is the most critical aspect to control. Elevated temperatures can provide sufficient activation energy for undesirable side reactions to occur, such as the homopolymerization of the epoxide, or reactions with the solvent.[6] One study noted that for certain halogenated epoxides, strict temperature control was essential to prevent the formation of undesired byproducts.[7]

Q2: What is a typical temperature range for this reaction, and how do I select a starting point?

A broad but typical temperature range for epoxide ring-opening with phenols is from room temperature (20-25°C) to refluxing in solvents like toluene or xylene (~110-140°C). Some reactions may even be conducted at higher temperatures under sealed-tube conditions.[8]

As a starting point:

  • For activated systems: If you are using a strong Lewis acid catalyst or a highly nucleophilic phenoxide (generated by pre-treating the phenol with a base), start at room temperature. Many of these reactions are sufficiently fast without heating.[9][10]

  • For neutral or weakly catalyzed systems: A good starting point is often between 60°C and 80°C.[9]

  • For unreactive substrates: If dealing with sterically hindered epoxides or weakly nucleophilic phenols, a higher temperature, such as 120°C, might be necessary.[8]

One study on the synthesis of bio-polyols found that the ideal temperature was 120°C, with a decrease in desired product formation observed at higher temperatures.[11][12] This highlights the importance of empirical optimization.

Q3: How does the choice of catalyst (acidic vs. basic) influence the optimal temperature?

The catalytic conditions fundamentally change the reaction mechanism, which in turn dictates the optimal temperature.

  • Acidic/Lewis Acid Catalysis: In this mechanism, the acid protonates or coordinates to the epoxide oxygen, making it a better leaving group and activating the epoxide for nucleophilic attack.[13][14][15][16] This activation often lowers the overall activation energy, meaning these reactions can frequently be run at lower temperatures (room temperature to 60°C).

  • Basic/Nucleophilic Catalysis: Under basic conditions, the phenol is deprotonated to form a more potent phenoxide nucleophile.[13][14][17] While the phenoxide is a strong nucleophile, the epoxide itself is not activated. Therefore, these reactions often require elevated temperatures (e.g., 80-120°C) to proceed at a reasonable rate, as more thermal energy is needed to overcome the activation barrier for the nucleophile to attack the neutral epoxide.[13][14]

Section 2: Troubleshooting Guide

This section is formatted as a decision-making workflow to help you diagnose and solve common experimental problems related to temperature.

Problem 1: My reaction is very slow or has stalled completely.

A slow or stalled reaction is a common issue, often tempting the researcher to simply increase the heat. Follow this logical progression instead.

Initial Diagnosis:

  • Is the catalyst active? Confirm the integrity and concentration of your catalyst.

  • Are the starting materials pure? Impurities can inhibit catalysts.

  • Is the solvent appropriate? Ensure the solvent is dry and suitable for the reaction conditions.

Workflow:

Troubleshooting_Slow_Reaction start Reaction is slow/stalled check_temp Is the current temperature below 80°C? start->check_temp increase_temp Incrementally increase temperature by 10-20°C. check_temp->increase_temp Yes high_temp_check Is the reaction already at high temp (>100°C)? check_temp->high_temp_check No monitor Monitor reaction progress by TLC, GC, or LC-MS. increase_temp->monitor monitor->start Still slow re_eval Re-evaluate catalyst and substrate reactivity. Consider a more potent catalyst. high_temp_check->re_eval Yes

Troubleshooting workflow for slow or stalled reactions.

Expert Insight: Before resorting to high temperatures, consider the causality. A reaction can be slow because the nucleophile is weak or the electrophile is not sufficiently activated. An incremental temperature increase is a diagnostic tool. If a 20°C increase does not significantly improve the rate, the issue is likely not kinetic but rather related to the fundamental reactivity of your system. In such cases, further heating will likely only promote decomposition.

Problem 2: I'm observing significant side product formation and low yields.

This is a classic sign that the reaction temperature is too high or that the reaction has been heated for too long.

Common Side Products:

  • Epoxide Homopolymerization: At high temperatures, one epoxide can open another, leading to a chain reaction and the formation of polyethers.[6]

  • Product Decomposition: The desired ether product may not be stable at elevated temperatures.

  • Friedel-Crafts Alkylation: Under acidic conditions, the activated epoxide may alkylate the aromatic ring of the phenol, a competing C-alkylation versus the desired O-alkylation.

Workflow:

Troubleshooting_Side_Products start Low yield & significant side products observed check_temp Was the reaction run above 80°C? start->check_temp decrease_temp Decrease temperature by 20-30°C and increase reaction time. check_temp->decrease_temp Yes catalyst_check Consider a more selective catalyst. Is the catalyst loading too high? check_temp->catalyst_check No time_study Run a time course study at the lower temperature to find optimal endpoint before side products form. decrease_temp->time_study solvent_effect Evaluate solvent. Can a lower-boiling solvent be used to cap the temperature? catalyst_check->solvent_effect

Troubleshooting workflow for low yields and side products.

Expert Insight: Side reactions often have a higher activation energy than the desired reaction. This means their rates are more sensitive to temperature increases. By lowering the temperature, you disproportionately slow down the undesired pathways, allowing the desired reaction to become dominant, even if it requires a longer reaction time.

Problem 3: The regioselectivity of the reaction is poor or incorrect.

For unsymmetrical epoxides, the site of nucleophilic attack is critical. The regioselectivity is governed by a balance of steric and electronic factors, which can be influenced by temperature.

  • Under Basic Conditions (SN2-like): The phenoxide nucleophile will preferentially attack the less sterically hindered carbon of the epoxide.[13][14][17] This is the "normal" product.

  • Under Acidic Conditions (SN1-like): The nucleophile attacks the carbon that can best stabilize the developing positive charge in the transition state (typically the more substituted carbon).[3][13][18] This is the "abnormal" product.

Expert Insight: Temperature can sometimes erode this selectivity. At higher temperatures, there may be enough energy to overcome the barrier for the less favored pathway, leading to a mixture of regioisomers. If you are experiencing poor regioselectivity, lowering the reaction temperature is almost always the first step to try. [4] This makes the reaction more sensitive to the subtle energy differences between the two possible transition states, thereby enhancing selectivity.

Section 3: Experimental Protocol & Data

Protocol: Small-Scale Temperature Screening

This protocol is designed to efficiently determine the optimal temperature for a new epoxide-phenol reaction.

  • Setup: In parallel, set up four identical reactions in small vials (e.g., 1-2 mL) with stir bars. Each vial should contain the epoxide (0.1 mmol), phenol (0.12 mmol, 1.2 eq.), catalyst (e.g., 5 mol%), and solvent (0.5 mL).

  • Temperature Control: Place each vial in a separate well of a temperature-controlled heating block or in separate oil baths.

  • Screening: Set the temperatures for the four reactions (e.g., 40°C, 60°C, 80°C, 100°C).

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction. Dilute the aliquot and analyze by TLC, GC, or LC-MS to determine the conversion and the ratio of product to side products.

  • Analysis: Continue monitoring at regular intervals (e.g., 4h, 8h, 24h) until the reaction at the lowest effective temperature is complete.

  • Interpretation: Identify the lowest temperature that gives a clean, efficient conversion in a reasonable amount of time.

Data Interpretation Table

Use the results from your screening to populate a table like the one below. This provides a clear, quantitative basis for selecting the optimal temperature.

Temperature (°C)Time (h)Conversion (%)Product:Side Product RatioObservations
402435%>99:1Very clean but slow
60895%98:2Optimal balance of rate and cleanliness
802>99%90:10Fast, but minor impurity forms
1002>99%75:25Significant side product formation

Section 4: Mechanistic Visualization

The following diagram illustrates how temperature can influence the outcome of a reaction by favoring different pathways.

Temperature_Effect_On_Pathways cluster_0 cluster_2 A Reactants (Epoxide + Phenol) B Transition State 1 (Lower Activation Energy) A->B Low Temp (e.g., 60°C) Favored Pathway C Transition State 2 (Higher Activation Energy) A->C High Temp (e.g., 120°C) Becomes Competitive D Desired Product B->D E Side Product (e.g., Polymer) C->E

Energy pathways showing how higher temperatures can activate undesired side reactions.

References

  • Capon, B., & Thomson, J. W. (1977). Neighbouring-group Participation by Phenolate in the Opening of an Epoxide Ring. Journal of the Chemical Society, Perkin Transactions 2, (7), 917. [Link]

  • Chini, M., Crotti, P., & Macchia, F. (1991). Ring opening of epoxides with C-nucleophiles. Current Organic Chemistry. [Link]

  • Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkat USA. [Link]

  • Getvadi, M., et al. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]

  • Ghorai, M. K., et al. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances. [Link]

  • Jones, C. W., et al. (2012). Catalytic Regioselective Epoxide Ring Opening with Phenol Using Homogeneous and Supported Analogues of Dimethylaminopyridine. ACS Catalysis. [Link]

  • Martinez, C. A. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • Martinez, C. A. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

  • Nor, N. A. M., et al. (2021). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Polymers. [Link]

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews. [Link]

  • Sisko, J. T., et al. (1969). Process for reacting a phenol with an epoxy compound and resulting products.
  • Takeda, K., et al. (2023). Theoretical Study of the Reaction Mechanism of Phenol–Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents. Molecules. [Link]

Sources

Controlling regioselectivity in substituted tetrahydrofuran synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Synthesis of Substituted Tetrahydrofurans. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth, practical solutions for controlling regioselectivity in the synthesis of substituted tetrahydrofuran (THF) rings. This resource moves beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions based on established chemical principles.

Issue 1: My intramolecular cyclization of a γ,δ-unsaturated alcohol is producing a mixture of tetrahydrofuran (5-exo) and tetrahydropyran (6-endo) products.

Question: I'm attempting an acid-catalyzed intramolecular hydroalkoxylation, but I'm struggling to achieve exclusive formation of the five-membered THF ring. What factors control the 5-exo vs. 6-endo regioselectivity, and how can I favor the desired 5-exo cyclization?

Answer:

This is a classic challenge in cyclic ether synthesis, governed by a delicate balance of kinetic and thermodynamic factors, as well as the specific reaction mechanism at play. While Baldwin's rules for ring closure generally favor 5-exo-tet cyclizations, the stability of the carbocation intermediate in acid-catalyzed reactions can lead to competing pathways.

Causality and Strategic Solutions:

  • Mechanism and Intermediate Stability: In acid-catalyzed or electrophilic cyclizations, the reaction proceeds through the formation of a carbocation upon activation of the alkene. The regioselectivity is determined by which carbon the hydroxyl group attacks.

    • Markovnikov Pathway (favors 6-endo): If the terminal carbon of the double bond is unsubstituted or less substituted, the more stable secondary or tertiary carbocation forms internally. Intramolecular attack at this position leads to a six-membered tetrahydropyran (THP) ring.

    • Anti-Markovnikov Pathway (favors 5-exo): To favor THF formation, the reaction must proceed through a less stable, terminal carbocation (or a concerted pathway that avoids a discrete carbocation).

  • Catalyst and Reagent Choice: The choice of catalyst is critical for directing the regioselectivity.

    • Palladium Catalysis: Palladium-catalyzed oxidative cyclization of alkenols, often referred to as a Wacker-type cyclization, is a powerful method that strongly favors the 5-exo pathway. The mechanism involves an anti-oxypalladation followed by reductive elimination. This approach avoids the carbocation intermediates that can lead to THP formation.[1][2] For example, using a PdCl₂(MeCN)₂ catalyst can provide excellent regioselectivity for the THF product.

    • Photocatalysis: The choice of a photocatalyst can control the regioselectivity of intramolecular cyclizations of bifunctional alkenes. For instance, different organic chromophores can selectively catalyze either exo or endo additions.[3]

    • Lewis Acids in Prins Cyclization: In a Prins-type reaction, the choice of Lewis acid can influence the outcome. While traditionally used for THP synthesis, specific conditions or substrates can favor THF formation. This is often observed when the exocyclic carbocation intermediate is stabilized, for instance by an adjacent aryl group (styrene-type substrates).[4][5]

Experimental Protocol: Palladium-Catalyzed 5-exo Oxidative Cyclization

This protocol is adapted from methodologies that demonstrate high regioselectivity for THF synthesis.[1][2][6]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the γ,δ-unsaturated alcohol (1.0 equiv).

  • Catalyst and Co-oxidant: Add PdCl₂ (5 mol %) and a co-oxidant such as 1,4-benzoquinone (BQ, 1.0 equiv).

  • Solvent: Dissolve the components in an appropriate solvent, such as THF or toluene (to a concentration of 0.1 M).[1][2]

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 60 °C) for 8-24 hours, monitoring by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction, filter through a pad of celite, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Parameter Recommendation for 5-exo Selectivity Rationale
Catalyst System PdCl₂ / 1,4-benzoquinonePromotes an oxypalladation mechanism, avoiding carbocationic intermediates that can lead to 6-endo products.[1][2]
Substrate Unactivated terminal alkenesLess likely to form a highly stabilized internal carbocation that would favor the 6-endo pathway.
Solvent THF, TolueneEffective solvents for this type of Pd-catalyzed reaction.[1][2]

Logical Workflow for Troubleshooting 5-exo/6-endo Selectivity

G start Problem: Mixture of 5-exo (THF) and 6-endo (THP) Products method Analyze Current Synthetic Method start->method acid_cat Acid-Catalyzed/ Electrophilic Cyclization? method->acid_cat radical_metal Radical or Metal- Catalyzed Cyclization? method->radical_metal switch_method Switch to a Method Favoring 5-exo Kinetics acid_cat->switch_method Yes optimize_existing Optimize Existing Metal-Catalyzed System radical_metal->optimize_existing Yes pd_cat Implement Pd-Catalyzed Oxidative Cyclization switch_method->pd_cat photo_cat Explore Regiocontrol via Photocatalysis switch_method->photo_cat success Achieved High Regioselectivity for THF pd_cat->success photo_cat->success ligand Screen Ligands optimize_existing->ligand temp Lower Reaction Temperature optimize_existing->temp ligand->success temp->success

Caption: Troubleshooting workflow for improving 5-exo regioselectivity.

Issue 2: My intramolecular cyclization of a substituted epoxy alcohol is yielding a mixture of regioisomers.

Question: I am trying to synthesize a 2,5-disubstituted THF from a 4,5-epoxy alcohol via acid-catalyzed cyclization, but I am getting the 2,4-disubstituted THF (from endo-tet cyclization) as a significant byproduct. How can I control the regioselectivity of this epoxide opening?

Answer:

The regioselectivity of intramolecular epoxide opening is a well-known challenge, primarily governed by Baldwin's rules and the Sₙ2-like nature of the ring-opening. The attack of the tethered alcohol can occur at either the C4 or C5 position of the epoxide.

Causality and Strategic Solutions:

  • Baldwin's Rules and Transition State Strain:

    • 5-exo-tet Pathway (Favored): Attack at the C4 position of the epoxide is a "5-exo-tet" cyclization. This pathway is generally favored due to better orbital overlap and a less strained transition state, leading to the 2,5-disubstituted THF.[7]

    • 5-endo-tet Pathway (Disfavored): Attack at the C5 position is a "5-endo-tet" cyclization. This pathway is typically disfavored due to poor orbital alignment in the strained, bicyclic-like transition state.[7]

  • Overcoming the Exo Preference: While the exo pathway is kinetically preferred, certain strategies can be employed to promote the less common endo cyclization or to ensure the exo pathway proceeds cleanly.

    • Substrate Control: The substitution pattern on the epoxide and the tether can influence the outcome. Steric hindrance at the C4 position can disfavor the exo attack, potentially increasing the proportion of the endo product.

    • Lewis Acid/Additive Control: The choice of catalyst or additive can dramatically alter the regioselectivity. Karikomi and co-workers demonstrated that using magnesium halide salts (e.g., MgI₂) can increase the regioselectivity for the product of 5-endo cyclization.[7] The mechanism is believed to involve the conversion of the epoxide to a halohydrin intermediate, which then undergoes cycloetherification with altered regiochemical preference.[7]

Experimental Protocol: MgI₂-Mediated 5-endo-tet Cyclization

This protocol is based on the findings that additives can mediate the conversion of the epoxide to a halohydrin, thereby changing the regiochemical outcome.[7]

  • Reaction Setup: To a solution of the 3,4-epoxy alcohol (1.0 equiv) in a suitable aprotic solvent (e.g., diethyl ether or THF), add a catalytic amount of MgI₂ (e.g., 0.1-0.2 equiv).

  • Reaction Conditions: Stir the reaction at room temperature and monitor its progress by TLC. The reaction typically proceeds to completion within a few hours.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Mechanism: Lewis Acid-Mediated Regiocontrol

G cluster_exo Standard Acid Catalysis (Favors 5-exo) cluster_endo MgI₂-Mediated Pathway (Promotes 5-endo) A Epoxy Alcohol B Protonated Epoxide A->B H+ C 5-exo-tet Attack (Favored TS) B->C D 2,5-disubstituted THF C->D E Epoxy Alcohol F Halohydrin Intermediate E->F MgI₂ G 5-endo-tet Attack (Altered Preference) F->G H 2,3-disubstituted THF G->H

Caption: Competing pathways in epoxy alcohol cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in THF synthesis?

A1: Regioselectivity is primarily controlled by a combination of four key factors:

  • Substrate Control: The steric and electronic properties of the starting material. For example, the substitution pattern on an alkene can dictate the stability of potential carbocation intermediates in electrophilic cyclizations.[8]

  • Catalyst/Reagent Control: The choice of catalyst or reagent can favor a specific mechanistic pathway. For instance, palladium catalysts often favor kinetic 5-exo cyclizations, while certain Lewis acids might promote pathways leading to thermodynamically more stable products.[1][2]

  • Reaction Conditions: Temperature and solvent can influence the outcome. Lower temperatures often favor the kinetically controlled product, which in many intramolecular cyclizations is the 5-exo product.

  • Intermediate Stability: The stability of intermediates, such as carbocations or radicals, plays a crucial role. Methods that avoid indiscriminate, highly reactive intermediates tend to offer better regiocontrol.

Q2: I am performing a [3+2] cycloaddition to form a THF ring. What determines the regiochemistry of the final product?

A2: In formal [3+2] cycloadditions, such as the reaction of epoxides (as 1,3-dipole equivalents) with alkenes, the regioselectivity is determined by the nature of the epoxide opening and the subsequent nucleophilic attack by the alkene.[9] Under Lewis acid catalysis (e.g., AlCl₃), the epoxide is activated and opens to form a zwitterionic or carbocationic intermediate. The regioselectivity of the subsequent attack by the alkene is influenced by both the electronic properties (which end of the opened dipole is more electrophilic) and steric hindrance of the substituents on both the epoxide and the alkene.[9]

Q3: How can intramolecular hydrogen bonding be used to control selectivity?

A3: Intramolecular hydrogen bonding can be a powerful tool for controlling both regioselectivity and stereoselectivity. By introducing a distal hydrogen-bond acceptor or donor into the substrate, you can pre-organize the molecule into a specific conformation for the cyclization transition state. This conformational constraint can increase the energy difference between competing transition states, leading to higher selectivity. For example, in Pd-catalyzed oxidative cyclizations, a distal hydroxyl group can act as a hydrogen-bond acceptor, enhancing both reactivity and diastereoselectivity for THF formation.[1][2] This strategy effectively locks the substrate into a reactive conformation that favors the desired cyclization pathway.

References

  • Mechanism of tetrahydrofuran synthesis. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Wolfe, J. P. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access. Available at: [Link]

  • White, M. C., & Sigman, M. S. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry. Available at: [Link]

  • White, M. C., & Sigman, M. S. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. PMC. Available at: [Link]

  • Synthesis of tetrahydrofurans. Organic Chemistry Portal. Available at: [Link]

  • Kunz, H. (2014). Zinc-mediated CH-activation of tetrahydrofuran under mild conditions for the regioselective addition to aryl-propiolates. Chemical Communications. Available at: [Link]

  • ChemInform Abstract: Direct Synthesis of Substituted Tetrahydrofurans via Regioselective Dehydrative Polyol Cyclization Cascades. ResearchGate. Available at: [Link]

  • Bäckvall, J.-E. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. Available at: [Link]

  • Yadav, J. S., & Reddy, B. V. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. PMC. Available at: [Link]

  • Various types of Prins cyclization reactions. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Organic Chemistry Portal. Available at: [Link]

  • Richardson, P. (2022). Diastereoselective Synthesis of THF Derivatives. ResearchGate. Available at: [Link]

  • Vincent, S. P. (2019). Regioselective Synthesis of Difluorinated C-Furanosides Involving a Debenzylative Cycloetherification. Organic Letters. Available at: [Link]

  • Marsden, S. P. (2007). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. Imperial College London. Available at: [Link]

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans - CORE. Available at: [Link]

  • Yus, M. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinoc. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, Y.-C. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P - PMC. PMC. Available at: [Link]

  • Kakuchi, T. (2014). S N 2 regioselectivity in the esterification of 5- and 7-membered azacycloalkane quaternary salts: a DFT study to reveal the transition state ring con ... - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Rychnovsky, S. D. (2001). Stereoselectivity and Regioselectivity in the Segment-Coupling Prins Cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - ResearchGate. Available at: [Link]

  • C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - MDPI. Available at: [Link]

  • Shaw, D. E. (2005). Stereoselective Tetrahydrofuran Synthesis. Nottingham ePrints. Available at: [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]

  • Britton, R. (2010). Regioselective and Stereoselective Cyclizations of Chloropolyols in Water: Rapid Synthesis of Hydroxytetrahydrofurans. Organic Chemistry Portal. Available at: [Link]

Sources

Validation & Comparative

Impurity Profiling of SGLT2 Inhibitor Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

The synthesis of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors—specifically the gliflozin class (e.g., Dapagliflozin, Empagliflozin)—presents a unique analytical challenge. Unlike traditional small molecules, these drugs are


-C-aryl glucosides . The critical synthetic step involves coupling a glucose moiety with an aglycone, a reaction that inherently generates a mixture of 

- and

-anomers.

While the


-anomer is the pharmacologically active agent, the 

-anomer is a persistent impurity that is difficult to remove and detect due to near-identical physicochemical properties. Furthermore, the synthesis often employs genotoxic alkylating agents (e.g., alkyl halides) that must be controlled to sub-ppm levels (ICH M7).

This guide objectively compares the two dominant analytical platforms for profiling these intermediates: Standard RP-HPLC-UV (the QC workhorse) and UHPLC-HRMS (the investigative tool).

Strategic Comparison: HPLC-UV vs. UHPLC-HRMS

In the lifecycle of SGLT2 inhibitor development, the choice of method is dictated by the stage of development and the specific impurity class.

Comparative Performance Matrix
FeatureMethod A: RP-HPLC-UV Method B: UHPLC-Q-TOF-MS
Primary Application Routine QC release; quantification of known impurities (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

).
Structure elucidation; Genotoxic Impurity (GTI) screening (

ppm).
Detection Principle UV Absorbance (220–245 nm). Relies on chromophores.Mass-to-Charge (

). Detects ionizable species regardless of chromophore.
Stereoselectivity Moderate. Requires specialized columns (e.g., Chiralcel) for

separation.
High. MS cannot distinguish isomers alone, but UHPLC provides superior peak capacity.
Sensitivity (LOD)

(w/w).

ppb (parts per billion).
Throughput Lower. Typical run times: 20–40 mins.High. Typical run times: 5–10 mins.
Blind Spots Cannot detect non-chromophoric impurities (e.g., alkyl halides, sugars lacking aromatic rings)."Invisible" to non-ionizable compounds; matrix effects (ion suppression).
Expert Insight: When to Switch?
  • Stick to HPLC-UV when quantifying the ratio of

    
     anomers in the crude intermediate, provided you have a validated chiral method. The UV response factors for anomers are identical, making quantification straightforward without reference standards for every impurity.
    
  • Switch to UHPLC-HRMS during process optimization when you suspect "ghost peaks" or need to track the clearance of genotoxic alkyl halides (e.g., ethyl bromide or chloro-intermediates) which often lack strong UV absorbance and exist at trace levels.

Critical Impurity Pathways (Visualization)

To understand what we are profiling, we must visualize the origin of impurities. The diagram below illustrates the generic SGLT2 synthetic pathway and the genesis of key impurities.

SGLT2_Pathway Start Gluconolactone / Protected Glucose Step1 Step 1: Arylation (Grignard/Lithiation) Start->Step1 Imp_GTI GTI: Residual Alkyl Halides Start->Imp_GTI Carryover Inter1 Intermediate: Lactol / Ketal Step1->Inter1 Step2 Step 2: Reduction (Et3SiH / BF3·OEt2) Inter1->Step2 Critical Stereocenter Formation Crude Crude API (Mixture) Step2->Crude Imp_Alpha Impurity: α-Anomer Step2->Imp_Alpha Stereochemical Leakage Imp_Furan Impurity: Furanose Ring Step2->Imp_Furan Ring Contraction

Figure 1: Synthetic genesis of critical impurities in SGLT2 inhibitor production. Note the divergence at Step 2 where the stereochemistry is set.

Detailed Experimental Protocols

Protocol A: Separation of Anomers (Dapagliflozin) via HPLC-UV

Objective: Quantify the


-anomer impurity in the presence of the active 

-anomer. Standard C18 columns often fail to resolve these due to identical hydrophobicity.
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Chiralcel OJ-3R (150 mm × 4.6 mm, 3 µm) or Phenomenex Lux Cellulose-2. Note: Cellulose-based chiral stationary phases are required for anomer resolution.

  • Mobile Phase:

    • Solvent A: 0.1% Orthophosphoric acid in Water.[1][2]

    • Solvent B: Acetonitrile.[1][2][3]

    • Mode: Isocratic (60% B / 40% A).

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 224 nm (Dapagliflozin

    
    ).[1]
    
  • Self-Validation Check:

    • Inject a system suitability mix containing 1:1

      
       and 
      
      
      
      anomers.
    • Requirement: Resolution (

      
      ) must be 
      
      
      
      . If
      
      
      , lower the % Acetonitrile by 5% to increase interaction time with the chiral selector.
Protocol B: Trace Analysis of Genotoxic Alkyl Halides via UHPLC-MS/MS

Objective: Detect residual alkyl halides (e.g., reactants used in the etherification step of Empagliflozin) at <10 ppm levels.

  • Instrument: Waters ACQUITY UPLC coupled with Xevo TQ-S Micro (Triple Quad).

  • Column: ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm).[4] Why? The T3 bonding withstands 100% aqueous mobile phases, necessary to retain small, polar alkyl halides.

  • Mobile Phase:

    • Solvent A: 5 mM Ammonium Formate in Water (pH 3.5).

    • Solvent B: Methanol (LC-MS grade).

  • Gradient:

    • 0-1 min: 5% B (Hold for retention of polars).

    • 1-5 min: 5%

      
       95% B.
      
  • Ionization: Electrospray Ionization (ESI) Positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Target: Monitor specific transitions (e.g., loss of halogen).

  • Self-Validation Check:

    • Spike the sample matrix with the alkyl halide at the ICH limit (e.g., 5 ppm).

    • Requirement: Signal-to-Noise (S/N) ratio must be

      
      . If suppression is observed, perform a post-column infusion to map the suppression zone and adjust the gradient to elute the impurity outside this window.
      

Analytical Workflow Decision Tree

This workflow guides the scientist in selecting the appropriate profiling method based on the impurity type.

Decision_Tree Start Impurity Profiling Requirement Q1 Is the impurity structure known? Start->Q1 Known Known Structure Q1->Known Yes Unknown Unknown / Ghost Peak Q1->Unknown No Q2 Is it a Stereoisomer (e.g., α-anomer)? Known->Q2 MethodB Method B: UHPLC-HRMS (Q-TOF / Orbitrap) Unknown->MethodB Structural Elucidation MethodA Method A: HPLC-UV (Chiral/C18 Column) Q2->MethodA Yes Q3 Is it Volatile? (e.g., Solvents, small halides) Q2->Q3 No MethodC Method C: GC-MS (Headspace) Q3->MethodA No (Standard QC) Q3->MethodC Yes

Figure 2: Decision matrix for selecting the optimal analytical technique.

References

  • Jaiswal, R., et al. (2017). "Validated Stability Indicating HPLC Method For Determination of Process Related Impurities in Empagliflozin Drug Substances." World Journal of Pharmaceutical Research.[3]

  • Padmaja, N., & Veerabhadram, G. (2017). "Development and validation of a stability-indicating RP-HPLC method for the estimation of dapagliflozin in bulk and pharmaceutical dosage form." International Journal of Pharmaceutical Sciences and Research.

  • Lin, H., et al. (2024).[4] "Quantitative determination of potential genotoxic impurities in metformin hydrochloride and empagliflozin tablets through ultra-performance liquid chromatography–mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis.

  • International Council for Harmonisation (ICH). (2017). "M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."

  • Kamaliya, B., et al. (2025).[5] "Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach." Der Pharma Chemica.

Sources

Safety Operating Guide

A Researcher's Guide to Handling (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound, (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol lacks extensive, specific safety data. However, by examining its structural components—a halogenated phenoxy group and an oxolane (tetrahydrofuran) ring—we can construct a robust safety protocol. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, ensuring both personal safety and experimental integrity.

Hazard Identification: A Proactive Approach

The primary hazards associated with (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol are inferred from its constituent chemical classes. The chlorophenoxy group suggests potential toxicity, while the oxolane ring points towards flammability and the risk of peroxide formation.

Potential Hazards Include:

  • Toxicity: Chlorophenoxy compounds can be toxic if ingested, inhaled, or absorbed through the skin.[1]

  • Irritation: It is likely to be an irritant to the skin, eyes, and respiratory tract.[2][3]

  • Flammability: The oxolane (tetrahydrofuran) structure suggests that the compound may be a flammable liquid and vapor.[4][5][6]

  • Peroxide Formation: Ethers like oxolane can form explosive peroxides upon exposure to air and light.[4][5]

  • Carcinogenicity: Some related compounds are suspected of causing cancer.[4][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound.[2] The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Dispensing Chemical safety goggles and a face shield[2][7]Nitrile or neoprene gloves[7][8]Flame-resistant lab coat[2]Certified chemical fume hood[2][8]
In-solution Handling Chemical safety gogglesNitrile or neoprene glovesFlame-resistant lab coatWell-ventilated area (fume hood preferred)
Bulk Transfer (>1 L) Chemical safety goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over a lab coat[7]Certified chemical fume hood
Emergency Spill Cleanup Chemical splash goggles and a face shieldChemical-resistant gloves (butyl rubber or neoprene)[9]Chemical-resistant suit or coveralls[9][10]NIOSH-approved respirator with organic vapor cartridge[2]
Safe Handling and Operational Workflow

Adherence to a strict operational workflow minimizes the risk of exposure and ensures the integrity of your research.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal Verify Fume Hood Operation Verify Fume Hood Operation Inspect PPE Inspect PPE Verify Fume Hood Operation->Inspect PPE Locate Emergency Equipment Locate Emergency Equipment Inspect PPE->Locate Emergency Equipment Dispense in Fume Hood Dispense in Fume Hood Locate Emergency Equipment->Dispense in Fume Hood Keep Container Closed Keep Container Closed Dispense in Fume Hood->Keep Container Closed Grounding for Bulk Transfer Grounding for Bulk Transfer Keep Container Closed->Grounding for Bulk Transfer If applicable Decontaminate Work Area Decontaminate Work Area Grounding for Bulk Transfer->Decontaminate Work Area Dispose of Contaminated PPE Dispose of Contaminated PPE Decontaminate Work Area->Dispose of Contaminated PPE Wash Hands Thoroughly Wash Hands Thoroughly Dispose of Contaminated PPE->Wash Hands Thoroughly Segregate Halogenated Waste Segregate Halogenated Waste Wash Hands Thoroughly->Segregate Halogenated Waste Label Waste Container Label Waste Container Segregate Halogenated Waste->Label Waste Container Store in Designated Area Store in Designated Area Label Waste Container->Store in Designated Area

Caption: Safe handling workflow for (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol.

Step-by-Step Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and accessible.[2][8]

    • Inspect all PPE for integrity before use.[7]

    • Confirm the location and functionality of the nearest emergency eyewash station and safety shower.[2]

  • Handling:

    • Conduct all weighing and dispensing activities inside a certified chemical fume hood to minimize inhalation exposure.[2][8]

    • Keep containers tightly closed when not in use to prevent the release of vapors and potential peroxide formation.[4][5][11]

    • When transferring large quantities, ground and bond containers to prevent static discharge.[4][5]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][5][11]

    • Protect from light to inhibit peroxide formation.[4]

Emergency Procedures: Immediate and Effective Response

In the event of an exposure, a swift and correct response is critical.

  • Inhalation: Immediately move the affected person to fresh air.[3][12][13][14] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[13][14]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3][12][13] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][5][14] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[14][15] Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

As a halogenated organic compound, (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol requires specific disposal procedures.

  • Waste Segregation: Do not dispose of this compound down the drain.[8] It must be collected in a designated "Halogenated Organic Waste" container.[8][11][16]

  • Container Management:

    • Use a compatible, leak-proof container with a secure lid.[11]

    • Label the waste container clearly with "Halogenated Organic Waste" and list all contents.[11]

    • Keep the waste container closed except when adding waste.[11]

  • Institutional Protocols: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[8]

By adhering to these guidelines, researchers can handle (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol with a high degree of safety and confidence, fostering a secure and productive research environment.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Halogenated Organic Liquids - Standard Oper
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
  • Halogenated Solvents in Laboratories - Campus Oper
  • Disposal Standards - Department of Biology, University of York.
  • Standard Oper
  • First Aid Procedures for Chemical Hazards | NIOSH - CDC.
  • Acute Poisoning Due to an Intentional Overdose of 2,4-Dichlorophenoxyacetic Acid - PMC. (2025, March 5).
  • First Aid in Case of Pesticide Exposure | US EPA. (2025, December 22).
  • Personal protective equipment for handling 4-propyl-1,3-oxazole - Benchchem.
  • First Aid for Pesticide Poisoning - Penn St
  • Treatments - Emergency Aid and Safety Guidelines for Managing Pesticide Spills - USDA. (2025, March 6).
  • Personal Protective Equipment (PPE) for Working with Oxidizing Agents. (2025, September 19).
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8).
  • PPE For Chemical Handling With Example - Industrial Safety Tips. (2025, June 6).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 10).
  • SAFETY D
  • SAFETY D
  • (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol - 艾美捷科技.
  • (3R,4R)-2-(4-chloro-3-((4-((3S)-oxolan-3-yloxy)phenyl)methyl)phenyl)-5-((1R).
  • (3R)
  • (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-YL)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol | C24H29ClO8 | CID 51356674 -.
  • SAFETY D
  • Safety Data Sheet: tetrahydrofuran - Chemos GmbH&Co.KG.

Sources

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.